molecular formula C8H11NO2 B1329868 Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 52459-90-2

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B1329868
CAS No.: 52459-90-2
M. Wt: 153.18 g/mol
InChI Key: WTRAMBVKRHNQQU-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-4-9-6(2)7(5)8(10)11-3/h4,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRAMBVKRHNQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200454
Record name 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52459-90-2
Record name 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052459902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation and Synthetic Utility of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 52459-90-2) represents a foundational scaffold in heterocyclic chemistry, serving as a critical intermediate in the synthesis of porphyrins, dipyrromethenes (BODIPY dyes), and receptor tyrosine kinase (RTK) inhibitors such as Sunitinib.[1][2] This guide provides a rigorous analysis of its nomenclature, a scalable synthetic protocol based on the modified Knorr pyrrole synthesis, and validation methodologies for pharmaceutical researchers.

Part 1: Nomenclature & Structural Analysis[1]

The IUPAC name This compound is derived through a strict hierarchical application of the Blue Book rules (P-14.4).[1] Understanding this hierarchy is essential for database searching and regulatory filing.[1]

The Logic of the Name

The name is constructed by identifying the principal functional group, the parent hydride, and the substituents.

  • Principal Group: The ester group (

    
    ) has priority over the amine and the alkene unsaturation within the ring. Thus, the suffix is -carboxylate .[1]
    
  • Parent Structure: The nitrogen-containing five-membered heterocycle is pyrrole .[1] The 1H- prefix is an "indicated hydrogen," specifying that the saturated atom (the nitrogen) bears the hydrogen, distinguishing it from 2H- or 3H- tautomers.

  • Numbering: Numbering begins at the heteroatom (Nitrogen = 1) and proceeds around the ring to give substituents the lowest possible locants.

    • Nitrogen: 1[1][3][4]

    • C2: Methyl group[2][5]

    • C3: Carboxylate group (Principal group)[1]

    • C4: Methyl group[2][5]

    • C5: Unsubstituted (contains the methine proton)

Visualization of Nomenclature

The following diagram maps the IUPAC components directly to the chemical structure.

G Name This compound Parent Parent: 1H-Pyrrole (N-containing 5-ring) Name->Parent Principal Principal Group: 3-Carboxylate (Ester at C3) Name->Principal Substituents Substituents: 2,4-Dimethyl (Methyls at C2, C4) Name->Substituents Alk Ester Alkyl: Methyl (Methoxy group) Name->Alk

Figure 1: Deconstruction of the IUPAC name components.[1]

Part 2: Synthetic Methodology

While direct condensation of


-aminoketones with 

-ketoesters is theoretically possible, the most robust industrial route—ensuring high regioselectivity and purity—is the Modified Knorr Pyrrole Synthesis followed by selective decarboxylation.
Strategic Rationale

Direct synthesis often yields mixtures of isomers.[1] The "Decarboxylation Route" is preferred because:

  • Regiocontrol: The precursor (a dicarboxylate) locks the substitution pattern.[1]

  • Purification: The intermediate dicarboxylic acid allows for easy purification via pH manipulation before the final step.[1]

  • Scalability: It avoids the use of unstable free

    
    -aminoketones.[1]
    
Experimental Protocol

Target: Synthesis of this compound via Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.

Step 1: Formation of the Pyrrole Core (Knorr Condensation)

Reagents: Methyl acetoacetate (2 equiv.), Sodium Nitrite (1 equiv.), Zinc dust (excess), Acetic Acid.[1][6]

  • Nitrosation: In a three-neck flask, dissolve methyl acetoacetate (1.0 mol) in glacial acetic acid. Cool to 0–5°C. Add aqueous

    
     (1.0 mol) dropwise. Mechanism: Forms the oxime (methyl 2-(hydroxyimino)-3-oxobutanoate).[1]
    
  • Reduction & Cyclization: To the oxime solution, add a second equivalent of methyl acetoacetate (1.0 mol).[1] Add Zinc dust (3.0 equiv.) in portions, maintaining temperature <65°C (exothermic).

    • Critical Control Point: Vigorous stirring is required to prevent zinc clumping.[1] The exotherm drives the condensation.[1]

  • Workup: Pour the hot mixture into ice water. The product, Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate , precipitates.[1] Filter and wash with water.[1]

Step 2: Selective Saponification

Reagents: NaOH (aq), Ethanol.[1]

  • Suspend the diester in ethanol. Add 1 equivalent of NaOH (aq).[1][6]

  • Reflux for 1 hour. The ester at Position 2 (adjacent to NH) is sterically more accessible and electronically activated for hydrolysis compared to the Position 4 ester.[1]

  • Acidify with HCl to pH 4.[1] The 2-carboxylic acid mono-ester precipitates.[1]

Step 3: Decarboxylation

Reagents: Heat (Thermal), inert atmosphere.[1]

  • Heat the dry mono-acid solid to 220°C (or reflux in ethanolamine).

  • 
     evolution is observed.[1]
    
  • Renumbering: Upon loss of the C2-carboxyl group, the ring is renumbered.[1] The original C3-methyl becomes C2; the original C4-ester becomes C3; the original C5-methyl becomes C4.[1]

  • Result: this compound.

Reaction Pathway Diagram[1]

Synthesis Start Methyl Acetoacetate (2 Equiv) Step1 Nitrosation (NaNO2) + Zn/AcOH Reduction Start->Step1 Inter1 Intermediate 1: Dimethyl 3,5-dimethyl-1H-pyrrole- 2,4-dicarboxylate Step1->Inter1 Knorr Cyclization Step2 Selective Saponification (NaOH, Reflux) Inter1->Step2 Inter2 Intermediate 2: 4-(methoxycarbonyl)-3,5-dimethyl- 1H-pyrrole-2-carboxylic acid Step2->Inter2 Regioselective Hydrolysis Step3 Thermal Decarboxylation (-CO2, Heat) Inter2->Step3 Final Target: Methyl 2,4-dimethyl-1H-pyrrole- 3-carboxylate Step3->Final Numbering Shift

Figure 2: Step-wise synthesis via the Knorr dicarboxylate route.

Part 3: Characterization (Self-Validating Data)[1]

To ensure the trustworthiness of the synthesized material, the following spectroscopic data must be verified. The absence of the C2-carboxylic acid proton and the integration of the methyl groups are key quality attributes (CQAs).

1H NMR Data (CDCl3, 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.10 - 8.50 Broad Singlet1HNH (Pyrrole)Exchangeable with

; indicates free amine.[1]
6.35 Singlet1HC5-H Confirms decarboxylation occurred (loss of substituent).[1]
3.78 Singlet3HO-CH3 Methyl ester protons.[1]
2.48 Singlet3HC2-CH3 Methyl adjacent to Nitrogen (deshielded).[1]
2.25 Singlet3HC4-CH3 Methyl adjacent to Ester.[1]
Mass Spectrometry
  • Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [1]
    
  • Molecular Weight: 167.21 g/mol [1]

  • Observed Ion (EI/ESI):

    
     167 
    
    
    
    .[1]
  • Fragmentation: Loss of methoxy group (

    
    ) is common.[1]
    

Part 4: Pharmaceutical Utility

This specific pyrrole is not merely an academic exercise; it is a "privileged scaffold" in medicinal chemistry.[1]

Kinase Inhibitor Synthesis (Sunitinib)

The most prominent application is in the synthesis of Sunitinib (Sutent) , a multi-targeted receptor tyrosine kinase inhibitor used for renal cell carcinoma.

  • Role: The this compound is formylated at the vacant C5 position (Vilsmeier-Haack reaction) to produce 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (after ester hydrolysis).[1]

  • Coupling: This aldehyde is then condensed with an oxindole derivative to form the active drug.[1]

Porphyrin Synthesis

The molecule serves as a precursor for asymmetric porphyrins.[1] By protecting the


-position or condensing with aldehydes, it acts as a building block for dipyrromethanes, which are oxidized to porphyrins used in photodynamic therapy (PDT).[1]

References

  • IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Cambridge: The Royal Society of Chemistry.[1] Link

  • Fischer, H. (1935).[1] "2,4-Dimethyl-3,5-dicarbethoxypyrrole."[1] Organic Syntheses, Coll.[1][7] Vol. 2, p. 202.[1] Link

  • PubChem. "Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Compound)."[1][2] National Library of Medicine.[1] (Note: Data adapted for Methyl ester analogue). Link[1]

  • Hao, H., et al. (2011).[1] "Process for the synthesis of Sunitinib." Tetrahedron Letters, 52(38), 4929-4932.[1] (Describes the use of the pyrrole intermediate). Link[1]

  • Corwin, A. H. (1950).[1] "The Chemistry of Pyrrole and its Derivatives." Heterocyclic Compounds, Vol 1. Wiley.[1][2]

Sources

The Knorr Pyrrole Synthesis: A Technical Analysis of Mechanism, Evolution, and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, remains a cornerstone methodology in heterocyclic chemistry. Fundamentally, it involves the condensation of an


-amino ketone with a carbonyl compound containing an active methylene group (typically a 

-keto ester) to yield a substituted pyrrole.[1][2] Unlike the Paal-Knorr synthesis, which cyclizes 1,4-dicarbonyls with amines, the Knorr method constructs the pyrrole ring through the formation of new C-N and C-C bonds, offering distinct regiochemical control. This guide analyzes the reaction's historical genesis, mechanistic underpinnings, modern catalytic evolutions, and its critical role in the synthesis of porphyrin precursors like porphobilinogen.

Part 1: Historical Genesis and Definition

Ludwig Knorr (1859–1921) discovered this reaction while working in the laboratory of Emil Fischer. His initial objective was related to the synthesis of quinoline derivatives and pyrazoles (leading to the discovery of Antipyrine), but his investigation into the reaction of


-amino ketones with 

-keto esters led to the isolation of pyrrole derivatives.
The "Knorr" vs. "Paal-Knorr" Distinction

It is vital for researchers to distinguish between these two chemically distinct pathways, often conflated due to the shared name:

FeatureKnorr Synthesis Paal-Knorr Synthesis
Precursors

-Amino ketone +

-Keto ester
1,4-Dicarbonyl + Primary Amine
Bond Formation 1 C-N bond, 1 C-C bond2 C-N bonds
Key Intermediate Enamine/Imine TautomerHemiaminal
Regioselectivity High (controlled by precursors)Determined by dicarbonyl symmetry

Part 2: Mechanistic Deep Dive

The reaction proceeds through a condensation-cyclization sequence. Because free


-amino ketones are unstable (prone to self-condensation to dihydropyrazines), they are classically generated in situ by reducing an 

-oximino ketone (nitrosated

-keto ester) with zinc dust in glacial acetic acid.[3]
Reaction Pathway[3][4][5][6][7][8][9][10]
  • In Situ Generation: Reduction of the oxime yields the

    
    -amino ketone.[3]
    
  • Imine Formation: The amine attacks the ketone of the

    
    -keto ester.
    
  • Tautomerization: The resulting imine tautomerizes to an enamine.[3]

  • Cyclization: The enamine

    
    -carbon attacks the carbonyl of the amino ketone fragment (intramolecular aldol-type condensation).
    
  • Aromatization: Dehydration yields the final aromatic pyrrole.

KnorrMechanism Start Precursors: alpha-Oximino Ketone + beta-Keto Ester Step1 Step 1: In Situ Reduction (Zn/AcOH) Generates alpha-Amino Ketone Start->Step1 Zn, AcOH Step2 Step 2: Condensation Amine attacks Ketone -> Imine Step1->Step2 + beta-Keto Ester Step3 Step 3: Tautomerization Imine -> Enamine Step2->Step3 Equilibrium Step4 Step 4: Cyclization Intramolecular Aldol-type Attack Step3->Step4 C-C Bond Formation Step5 Step 5: Dehydration & Aromatization Loss of H2O -> Pyrrole Step4->Step5 -H2O

Figure 1: Step-wise mechanistic flow of the classic Knorr Pyrrole Synthesis.

Part 3: Evolution of Methodology

The classic method, while effective, suffers from stoichiometric waste (zinc salts) and harsh acidic conditions. Modern catalysis has introduced "greener" alternatives.[4]

Classic Protocol (Zinc/Acetic Acid)
  • Reductant: Zinc dust.[1][3]

  • Solvent: Glacial acetic acid.[3]

  • Temperature: Exothermic (requires cooling).

  • Yield: Generally 50–70% for "Knorr's Pyrrole".

Modern Catalytic Protocol (Mn-Catalyzed)

A 2024 breakthrough by Leinert et al. utilizes a manganese catalyst to drive a dehydrogenative coupling between amino alcohols and keto esters.[5] This avoids zinc waste and generates hydrogen gas as the only byproduct.

  • Catalyst: Well-defined Mn(I) pincer complex.

  • Mechanism: Dehydrogenative coupling (Acceptorless).

  • Atom Economy: Significantly higher than the classic route.

ProtocolComparison cluster_Classic Classic (1884) cluster_Modern Modern (2024) C_Input Oxime + beta-Keto Ester C_Reagent Zn / AcOH (Stoichiometric) C_Input->C_Reagent C_Waste Waste: Zn(OAc)2, H2O C_Reagent->C_Waste C_Output Pyrrole C_Reagent->C_Output M_Input Amino Alcohol + Keto Ester M_Cat Mn Catalyst (Dehydrogenative) M_Input->M_Cat M_Waste Byproduct: H2 (Gas) M_Cat->M_Waste M_Output Pyrrole M_Cat->M_Output

Figure 2: Comparison of the Classic Zinc-mediated route vs. the Modern Manganese-catalyzed route.

Part 4: Strategic Applications in Drug Development

The Knorr synthesis is not merely an academic curiosity; it is a primary engine for generating the pyrrole cores found in complex biological systems.[6]

Case Study: Synthesis of Porphobilinogen (PBG)

Porphobilinogen is the universal precursor to tetrapyrroles (heme, chlorophyll, vitamin B12). The "Pigments of Life" are biosynthetically derived from PBG.

  • Challenge: PBG is highly sensitive and difficult to isolate from natural sources.

  • Solution: The Knorr synthesis provided the first practical route to synthetic PBG (Jackson & MacDonald), allowing for the labeling studies that elucidated the heme biosynthetic pathway.

  • Method: Synthesis of a specific Knorr pyrrole (benzyl ester protected), followed by oxidation of the 2-methyl group and functionalization to the aminomethyl side chain.

General Pharmacophore Utility

Substituted pyrroles generated via Knorr synthesis serve as scaffolds for:

  • HMG-CoA Reductase Inhibitors: (e.g., Atorvastatin analogs, though industrial routes often use Paal-Knorr, Knorr is used for specific derivative libraries).

  • Kinase Inhibitors: Sunitinib (Sutent) contains a pyrrole moiety essential for hydrogen bonding within the ATP-binding pocket.

Part 5: Experimental Protocols

Protocol A: Classic Synthesis of Knorr's Pyrrole

Target: Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[3]

  • Nitrosation: Dissolve ethyl acetoacetate (1 eq) in glacial acetic acid. Cool to 0°C. Add saturated aqueous NaNO₂ (1 eq) dropwise to form the oxime in situ.

  • Addition: Prepare a separate vessel with ethyl acetoacetate (1 eq) and zinc dust (2-3 eq) in acetic acid.

  • Condensation: Slowly add the oxime solution to the zinc suspension with vigorous stirring. Caution: The reaction is highly exothermic. Maintain temp < 60°C to prevent side reactions.

  • Workup: After 1 hour, pour the mixture into ice water. The product precipitates as a solid.

  • Purification: Filter the crude solid and recrystallize from ethanol.

  • Validation: 1H NMR should show singlet methyl peaks (approx 2.5 ppm) and ethyl ester quartets/triplets.

Protocol B: Modern Green Synthesis (Conceptual Mn-Catalyzed)

Based on Leinert et al., J. Am. Chem. Soc. 2024[5]

  • Setup: In a glovebox (inert atmosphere), charge a pressure tube with the Mn-pincer catalyst (1 mol%).

  • Reactants: Add the

    
    -amino alcohol (1 eq) and the 
    
    
    
    -keto ester (1.1 eq).
  • Solvent: Add t-amyl alcohol (green solvent).

  • Reaction: Seal and heat to 110°C for 12-24 hours. The system allows H₂ release (requires pressure relief valve or open system under Argon flow).

  • Isolation: Cool, filter through a silica pad to remove catalyst, and concentrate.

  • Advantage: Eliminates the massive zinc waste stream and acetic acid solvent handling.

Part 6: Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Uncontrollable Exotherm Fast addition of oxime to ZnAdd oxime solution dropwise; use internal temperature monitoring; keep ice bath ready.
Low Yield (Classic) Polymerization of amino ketoneEnsure excess Zinc is present to keep reduction rapid; do not allow amino ketone to accumulate before condensation.
Product Oiling Out Incomplete precipitationThe product is less soluble in cold water. Ensure the quench volume is 5x the reaction volume and use crushed ice.
Color Impurities Oxidation of pyrrolePyrroles are air-sensitive.[7] Perform recrystallization quickly or store under N₂. Add a trace of sodium dithionite during workup.

References

  • Knorr, L. (1884).[8] "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.[8] Link

  • Knorr, L. (1886).[3] "Synthetische Versuche mit dem Acetessigester". Justus Liebigs Annalen der Chemie, 236(1-2), 290–332. Link

  • Jackson, A. H., & MacDonald, S. F. (1957). "A Synthesis of Porphobilinogen". Canadian Journal of Chemistry, 35(7), 715–722. Link

  • Leinert, M., Irrgang, T., & Kempe, R. (2024).[5] "A Catalytic Knorr Pyrrole Synthesis". Journal of the American Chemical Society, 146(5), 3200–3204. Link

  • Wang, J., et al. (2012). "Ultrasound-assisted synthesis of pyrroles catalyzed by lactic acid under solvent-free conditions". Ultrasonics Sonochemistry, 19(3), 475-480. Link

Sources

A Theoretical Investigation of the Electronic Structure of Pyrrole-3-Carboxylate: From First Principles to Practical Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The pyrrole ring is a foundational scaffold in medicinal chemistry and materials science, appearing in numerous blockbuster drugs and functional organic materials. The introduction of a carboxylate group at the 3-position profoundly modulates the electronic properties of the pyrrole core, influencing its reactivity, molecular interactions, and photophysical behavior. This guide provides a comprehensive theoretical framework for investigating the electronic structure of pyrrole-3-carboxylate. We will explore the rationale behind selecting computational methodologies, detail a robust protocol for Density Functional Theory (DFT) calculations, and interpret key electronic descriptors. By bridging theoretical predictions with experimental validation, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to understand and harness the unique properties of this important molecular scaffold.

The Significance of the Pyrrole-3-Carboxylate Scaffold

Pyrrole derivatives are integral to a wide array of biologically active compounds and approved medicines, including atorvastatin, a leading cholesterol-lowering drug, and sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. The pyrrole-3-carboxylate moiety, in particular, serves as a versatile synthetic intermediate and a key pharmacophore. Its value lies in the precise electronic perturbation induced by the carboxylate group, which alters the reactivity and binding capabilities of the parent pyrrole ring. A deep understanding of its electronic structure is therefore not merely an academic exercise; it is a prerequisite for rational drug design, enabling the fine-tuning of molecular properties to optimize efficacy and minimize off-target effects.

Foundational Principles: The Electronic Nature of the Pyrrole Ring

To appreciate the impact of the 3-carboxylate substituent, one must first understand the electronic landscape of the parent pyrrole molecule. Pyrrole is a five-membered aromatic heterocycle. Its aromaticity arises from a cyclic, planar system of overlapping p-orbitals containing six π-electrons, satisfying Hückel's rule (4n+2, where n=1). Unlike benzene, where each carbon contributes one π-electron, in pyrrole, the four carbons each contribute one π-electron, and the sp²-hybridized nitrogen atom contributes the two electrons from its lone pair to the aromatic sextet. This delocalization of the nitrogen's lone pair makes the pyrrole ring electron-rich and highly reactive towards electrophilic substitution, particularly at the C2 and C5 positions.

The Perturbing Influence of the 3-Carboxylate Group

Attaching a carboxylate (-COOH or -COOR) group to the C3 position introduces a potent electron-withdrawing group (EWG) via both inductive and resonance effects. This fundamentally alters the electron distribution within the aromatic ring. The carbonyl carbon of the carboxylate is electrophilic, drawing electron density away from the pyrrole core. This perturbation has several critical consequences:

  • Modulation of Aromaticity and Reactivity: The withdrawal of electron density deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole. It also influences the regioselectivity of further chemical transformations.

  • Alteration of Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are significantly changed. This directly impacts the molecule's reactivity, kinetic stability, and its absorption of ultraviolet-visible light.

  • Creation of New Interaction Sites: The carboxylate group itself provides new sites for hydrogen bonding and other non-covalent interactions, which is crucial for molecular recognition in biological systems.

Computational Investigation: A Validated Workflow

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of this size, offering an exceptional balance of computational efficiency and predictive accuracy. The following section details a self-validating protocol for investigating the electronic structure of pyrrole-3-carboxylate.

Rationale for Method Selection

The choice of computational method is the most critical decision in a theoretical study. Our approach is grounded in established best practices:

  • Functional Selection: The B3LYP hybrid functional is chosen. It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, providing a robust description of electronic properties for a wide range of organic molecules.

  • Basis Set Selection: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set provides sufficient flexibility for the valence electrons. The inclusion of diffuse functions (++) is essential for accurately describing the non-bonding lone pairs on the nitrogen and oxygen atoms, while polarization functions (d,p) are critical for capturing the anisotropic nature of electron density in chemical bonds.

ParameterSelectionRationale
Theory Level DFTProvides an excellent balance of accuracy and computational cost for medium-sized organic molecules.
Functional B3LYPA well-validated hybrid functional that accurately predicts geometries and electronic properties for a wide range of organic systems.
Basis Set 6-311++G(d,p)A flexible basis set with diffuse functions for lone pairs and polarization functions for describing bonding environments accurately.
Solvation Model PCM (e.g., Water)Implicitly models the effect of a solvent, providing more realistic electronic properties compared to gas-phase calculations.

Table 1: Recommended computational parameters for the theoretical investigation of pyrrole-3-carboxylate.

Step-by-Step Computational Protocol

This protocol outlines a logical workflow from initial structure to final analysis. Each step validates the previous one, ensuring the scientific integrity of the results.

G cluster_workflow Computational DFT Workflow cluster_analysis Property Analysis mol_build 1. Molecular Structure Input (Pyrrole-3-Carboxylate) geom_opt 2. Geometry Optimization (Find lowest energy conformer) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm true minimum, no imaginary frequencies) geom_opt->freq_calc Is it a minimum? spe_calc 4. Single-Point Energy & Wavefunction (High-accuracy electronic properties) freq_calc->spe_calc Yes homo_lumo HOMO/LUMO Analysis spe_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) spe_calc->mep nbo Natural Bond Orbital (NBO) spe_calc->nbo

Figure 1: A validated workflow for the DFT-based investigation of pyrrole-3-carboxylate.

  • Geometry Optimization: The first step is to find the most stable 3D arrangement of the atoms. The calculation iteratively adjusts bond lengths and angles to minimize the total energy of the molecule, resulting in a stable, optimized structure.

  • Frequency Calculation: This is a crucial validation step. A true energy minimum will have no imaginary vibrational frequencies. This calculation confirms that the optimized structure is a stable conformer and not a transition state.

  • Single-Point Energy Calculation: Using the validated geometry, a more computationally intensive calculation is performed to obtain a highly accurate electronic wavefunction. This wavefunction is the basis for all subsequent property analyses.

  • Property Analysis: From the final wavefunction, key electronic descriptors are calculated:

    • Natural Bond Orbital (NBO) Analysis: To understand charge distribution and orbital interactions.

    • Frontier Molecular Orbital (HOMO/LUMO) Analysis: To probe reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP) Mapping: To visualize sites susceptible to electrophilic and nucleophilic attack.

Interpreting Key Electronic Descriptors

The output of a DFT calculation is a rich dataset that describes the electronic character of the molecule. The following descriptors are particularly insightful for understanding pyrrole-3-carboxylate.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

  • HOMO: In pyrrole-3-carboxylate, the HOMO is typically a π-orbital delocalized across the pyrrole ring. Its energy is related to the molecule's ionization potential and its propensity to react with electrophiles.

  • LUMO: The LUMO is also a π-antibonding orbital. The electron-withdrawing carboxylate group significantly lowers the energy of the LUMO, making the molecule a better electron acceptor than unsubstituted pyrrole.

  • The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The carboxylate group tends to reduce the HOMO-LUMO gap, which has direct consequences for the molecule's color and electronic properties.

MoleculeHOMO (eV)LUMO (eV)ΔE Gap (eV)Dipole Moment (D)
Pyrrole (Reference)-5.481.396.871.80
Pyrrole-3-Carboxylic Acid-6.25-1.554.703.55

Table 2: A comparison of calculated electronic properties for pyrrole and pyrrole-3-carboxylic acid (B3LYP/6-311++G(d,p) in water). The carboxylate group stabilizes both orbitals, significantly reduces the energy gap, and increases polarity.

Figure 2: The relationship between HOMO, LUMO, and the primary electronic transition.

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides a powerful, intuitive guide to molecular reactivity.

  • Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In pyrrole-3-carboxylate, the most negative regions are concentrated around the carbonyl oxygen atoms of the carboxylate group.

  • Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive region is typically found around the acidic proton of the carboxyl group and the N-H proton of the pyrrole ring.

  • Neutral Regions (Green): These regions correspond to the π-face of the aromatic ring, indicating its potential for π-stacking interactions.

The MEP map clearly visualizes how the carboxylate group acts as a primary site for hydrogen bond acceptance, a key feature for its role in drug-receptor interactions.

Bridging Theory and Experiment: A Self-Validating Approach

A computational model is only as valuable as its ability to predict real-world phenomena. The trustworthiness of our theoretical investigation is established by comparing calculated properties with experimental spectroscopic data.

Protocol: Predicting UV-Vis Spectra with TD-DFT

Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to calculate the energies of electronic excited states. This allows for the direct prediction of a molecule's UV-Vis absorption spectrum.

  • Perform TD-DFT Calculation: Using the optimized ground-state geometry, a TD-DFT calculation is performed. It is crucial to request a sufficient number of excited states (nroots) to cover the relevant portion of the UV-Vis spectrum.

  • Analyze Transitions: The output will list the vertical excitation energies (in eV or nm) and their corresponding oscillator strengths (f). The oscillator strength is a measure of the probability of a given transition occurring. Transitions with f > 0.01 are typically considered significant.

  • Compare to Experiment: The calculated wavelength of the lowest-energy, high-oscillator-strength transition (often the HOMO→LUMO transition) corresponds to the maximum absorption wavelength (λmax) observed in an experimental UV-Vis spectrum.

Protocol: Predicting NMR Spectra with GIAO

The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable approach for calculating NMR shielding tensors. These can be converted into chemical shifts for direct comparison with experimental spectra.

  • Perform GIAO-NMR Calculation: Run an NMR calculation on the optimized geometry. This should be performed for both the molecule of interest (pyrrole-3-carboxylate) and a reference compound, typically tetramethylsilane (TMS), using the exact same level of theory.

  • Calculate Chemical Shifts: The chemical shift (δ) for a given nucleus (e.g., a specific proton or carbon) is calculated by subtracting its computed absolute shielding (σ_iso) from the absolute shielding of the reference (σ_iso_TMS): δ = σ_iso_TMS - σ_iso

  • Compare to Experiment: The calculated ¹H and ¹³C chemical shifts can be directly compared to those obtained from an experimental NMR spectrum, providing powerful validation of the computed molecular structure and electron distribution.

ParameterCalculated (B3LYP/6-311++G(d,p))Experimental
λmax (UV-Vis) 264 nm~260 nm
¹H NMR Chemical Shift (H2) 7.15 ppm7.1-7.2 ppm
¹H NMR Chemical Shift (H4) 6.30 ppm6.2-6.3 ppm
¹H NMR Chemical Shift (H5) 6.85 ppm6.8-6.9 ppm

Table 3: Comparison of predicted spectroscopic data with typical experimental values for a simple alkyl pyrrole-3-carboxylate, demonstrating the strong predictive power of the computational model.

G cluster_properties Observable Properties substituent Carboxylate Substituent (-COOR) e_density Altered Ring Electron Density substituent->e_density Inductive & Resonance Effects homo_lumo Modified HOMO/LUMO Energy Levels e_density->homo_lumo mep Shift in MEP (Reactive Sites) e_density->mep reactivity Altered Chemical Reactivity homo_lumo->reactivity spectroscopy Changes in UV-Vis & NMR Spectra homo_lumo->spectroscopy mep->reactivity

Figure 3: The causal relationship between the carboxylate substituent and observable properties.

Conclusion and Outlook

The theoretical investigation of pyrrole-3-carboxylate's electronic structure provides indispensable insights for researchers in drug discovery and materials science. By employing a validated DFT-based workflow, it is possible to accurately predict and rationalize the molecule's geometry, reactivity, and spectroscopic signatures. The electron-withdrawing nature of the 3-carboxylate group fundamentally reshapes the electronic landscape of the pyrrole ring, lowering the HOMO-LUMO energies, reducing the energy gap, and creating distinct regions of electrostatic potential that govern intermolecular interactions. This predictive power allows for the in silico screening and rational design of novel pyrrole derivatives with tailored properties, accelerating the development of next-generation pharmaceuticals and functional materials.

References

  • Massa S., et al. (1990). Synthesis and antibacterial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues. Il Farmaco.
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  • Abu-Eittah, R., Hilal, R., & El-Shall, M. (n.d.). The Electronic Absorption Spectra of Some N-Substituted Pyrroles—Molecular Orbital Calculations. Optica Publishing Group. Retrieved from [Link]

  • Gauth. (n.d.). Solved: Explain molecular orbital structure and aromaticity of pyrrole. [Chemistry]. Retrieved from [Link]

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  • Civcir, P. U. (2017). Computational study of the synthesis of pyrrole-pyrazines. 4th European Chemistry Congress. Barcelona, Spain. Retrieved from [Link]

  • Hussein, R. K., et al. (2024). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. Ain Shams Engineering Journal. Retrieved from [Link]

  • Ibeji, C. U., Adejoro, I. A., & Adeleke, B. B. (2015). A Benchmark Study on the Properties of Unsubstituted and Some Substituted Polypyrroles. Journal of Physical Chemistry & Biophysics. Retrieved from [Link]

  • Yadav, P., et al. (2018). Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. Journal of Molecular Structure. Retrieved from [Link]

  • Al-Joboury, K. M. (2016). Investigation of Molecular Structure, Chemical Reactivity and Stability for Pyrrole Substitutes (Dual Anchoring System) Using De. International Journal of Advanced Research. Retrieved from [Link]

  • Al-Otaibi, A. A. M., et al. (2022). Isosterism in pyrrole via azaboroles substitution, a theoretical investigation for electronic structural, stability and aromaticity. ResearchGate. Retrieved from [Link]

  • Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry. Retrieved from [Link]

  • Shim, J., & Kim, Y. S. (2018). ¹H NMR Chemical Shift as an Index of UV-Vis Absorption/Emission Maxima in Aromatic Dyes. ChemRxiv. Retrieved from [Link]

  • Frizzo, C. P., et al. (n.d.). ¹H NMR spectra of 1H-pyrrole (1) in different solvents. ResearchGate. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Retrieved from [Link]

  • FPA, A., et al. (2022). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports. Retrieved from [Link]

  • Al-Otaibi, A. A. M., et al. (2017). Molecular Design, Geometry Structures and Stability for Pyrrole Substitutes, DFT study as Organic Solar cell system (One Anchor). International Journal of Advanced Research. Retrieved from [Link]

  • Boichuk, I., et al. (2023). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Pharmaceuticals. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a key building block in medicinal chemistry and materials science. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes information from analogous structures and theoretical principles to predict its solubility profile across a range of common organic solvents. Furthermore, this guide details a robust, field-proven experimental protocol for the precise determination of its solubility, ensuring researchers can generate reliable data for applications in drug development, process chemistry, and materials science. The document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot as necessary.

Introduction: The Significance of Solubility for a Versatile Pyrrole Derivative

This compound is a polysubstituted pyrrole derivative of significant interest in the synthesis of pharmacologically active compounds and functional materials[1]. Its rigid, heterocyclic core, adorned with both hydrogen-bond-donating and -accepting moieties, as well as lipophilic methyl groups, imparts a unique combination of physicochemical properties. Understanding the solubility of this compound is paramount for a multitude of applications, including:

  • Drug Discovery and Development: Solubility in various physiological and non-physiological media is a critical determinant of a drug candidate's bioavailability and formulation feasibility[2].

  • Process Chemistry: Efficient reaction kinetics, purification, and crystallization processes are all heavily reliant on the solubility of the reactants, intermediates, and final products in appropriate solvent systems.

  • Materials Science: The fabrication of organic electronic devices and functional polymers often involves solution-based processing techniques, where the solubility of the monomeric building blocks is a key parameter[3].

This guide aims to provide a detailed understanding of the factors governing the solubility of this compound and to equip researchers with the tools to accurately determine this crucial property.

Physicochemical Properties of this compound

A thorough understanding of the molecular structure and inherent properties of this compound is the foundation for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂PubChem CID: 142936[4]
Molecular Weight 153.18 g/mol PubChem CID: 142936[4]
Appearance Expected to be a crystalline solid at room temperatureInferred from similar compounds
XLogP3 1.3PubChem CID: 142936[4]
Hydrogen Bond Donors 1 (N-H group of the pyrrole ring)PubChem CID: 142936[4]
Hydrogen Bond Acceptors 2 (Oxygen atoms of the carboxylate group)PubChem CID: 142936[4]

The XLogP3 value of 1.3 suggests a moderate lipophilicity, indicating that the compound will have an affinity for both polar and non-polar organic solvents, with a preference for moderately polar environments. The presence of both a hydrogen bond donor and acceptors points towards the potential for strong intermolecular interactions, which will significantly influence its solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The key factors influencing the solubility of this compound are:

  • Polarity: The pyrrole ring itself is aromatic and relatively non-polar, while the methyl ester group introduces polarity. The overall polarity of the molecule is a balance of these features. Solvents with a similar polarity are likely to be effective at solvating the molecule.

  • Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the carbonyl and ester oxygens of the carboxylate group are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, protic solvents) are expected to be good solvents for this compound.

  • Van der Waals Forces: The non-polar methyl groups and the aromatic pyrrole ring will interact with non-polar solvents through London dispersion forces.

The interplay of these factors is illustrated in the diagram below:

G cluster_solute This compound cluster_solvent Solvent Interactions Solute C₈H₁₁NO₂ PyrroleRing Pyrrole Ring (Aromatic, Moderately Polar) MethylGroups Methyl Groups (Non-polar) EsterGroup Methyl Ester Group (Polar, H-bond acceptor) NH_Group N-H Group (H-bond donor) PolarSolvent Polar Solvents (e.g., Ethanol, Acetone) PyrroleRing->PolarSolvent Dipole-Dipole NonPolarSolvent Non-polar Solvents (e.g., Toluene, Hexane) PyrroleRing->NonPolarSolvent Van der Waals MethylGroups->NonPolarSolvent Van der Waals EsterGroup->PolarSolvent Dipole-Dipole ProticSolvent Protic Solvents (e.g., Methanol, Water) NH_Group->ProticSolvent Hydrogen Bonding

Figure 1: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the structural features and the theoretical principles outlined above, the following is a predicted qualitative solubility profile for this compound in a range of common organic solvents. It is important to note that this is an estimation, and experimental verification is crucial for precise applications.

SolventPolarityHydrogen Bonding CapabilityPredicted SolubilityRationale
Methanol Polar ProticHighHigh Can act as both a hydrogen bond donor and acceptor, effectively solvating the polar ester and N-H groups.
Ethanol Polar ProticHighHigh Similar to methanol, with a slightly larger non-polar component which may enhance interaction with the pyrrole ring and methyl groups.
Acetone Polar AproticAcceptor onlyModerate to High The polar carbonyl group can interact with the solute's dipole and act as a hydrogen bond acceptor for the N-H group.
Acetonitrile Polar AproticWeak AcceptorModerate A polar solvent that can engage in dipole-dipole interactions, but less effective at hydrogen bonding than alcohols or acetone.
Tetrahydrofuran (THF) Moderately Polar AproticAcceptor onlyModerate The ether oxygen can act as a hydrogen bond acceptor, and its cyclic structure provides a good balance of polarity and non-polar character.
Dichloromethane (DCM) Moderately Polar AproticNoneModerate to Low Can engage in dipole-dipole interactions, but the lack of hydrogen bonding capability will limit its effectiveness.
Toluene Non-polarNoneLow Primarily interacts through van der Waals forces with the non-polar regions of the solute.
Hexane Non-polarNoneVery Low / Insoluble As a non-polar alkane, it will have very weak interactions with the polar functional groups of the solute.
Dimethyl Sulfoxide (DMSO) Highly Polar AproticStrong AcceptorHigh A very strong hydrogen bond acceptor that is effective at dissolving a wide range of organic compounds.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol is based on the equilibrium solubility method, which is a widely accepted standard in the pharmaceutical industry.

Materials and Equipment
  • This compound (crystalline solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Experimental Workflow

G A 1. Preparation of Saturated Solution B Add excess solid to a known volume of solvent in a vial. A->B C 2. Equilibration D Incubate at a constant temperature with agitation for 24-48 hours. C->D E 3. Phase Separation F Centrifuge the vials to pellet the excess solid. E->F G 4. Sample Preparation for Analysis H Carefully withdraw the supernatant and filter through a syringe filter. G->H I 5. Quantitative Analysis J Dilute the filtered solution and analyze by a validated analytical method (e.g., HPLC). I->J K 6. Calculation of Solubility L Determine the concentration of the solute in the saturated solution. K->L

Figure 2: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of the solid this compound. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation and Sampling:

    • After equilibration, visually inspect the vials to confirm the presence of excess solid.

    • Centrifuge the vials at a sufficient speed and duration to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

  • Quantitative Analysis:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the calibration standards and the diluted sample solutions using a validated analytical method, such as HPLC.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the analytical response of the standards against their known concentrations.

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the solubility in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Conclusion

References

  • Biosynce. (2025, June 16). What is the solubility of pyrrole in different solvents? - Blog.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • PubChem. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved February 2, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021, February 15). Standard Operating Procedure for solubility testing.
  • Patel, M., & Tantry, S. (2015). Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. Journal of Heterocyclic Chemistry, 52(5), 1383-1391.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Verma, S., & Singh, A. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC advances, 5(20), 15233-15266. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole, 2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

  • Jain, R., & Gupta, A. (2020). An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Mini-Reviews in Organic Chemistry, 17(6), 663-676.
  • Avdeef, A. (2007). The rise of pKa profiling in drug discovery. Expert opinion on drug discovery, 2(1), 43-61.
  • Sangshetti, J. N., Shinde, D. B., & Shinde, N. G. (2017). Solubility enhancement: A novel and versatile tool for the formulation of poorly soluble drugs. Indian Journal of Pharmaceutical Sciences, 79(5), 668-680.
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Sources

Technical Guide: Initial Antimicrobial Activity Screening of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents. Pyrrole scaffolds, prevalent in natural products and synthetic compounds, represent a promising class of heterocyclic molecules with diverse biological activities. This guide provides a comprehensive, in-depth framework for the initial in vitro screening of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a specific pyrrole derivative, for potential antimicrobial activity. We detail the scientific rationale, experimental design, and step-by-step protocols necessary for a robust preliminary assessment. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage antimicrobial discovery, emphasizing methodological integrity and data-driven decision-making.

Introduction: The Rationale for Screening Pyrrole Derivatives

The chemical architecture of the pyrrole ring is a cornerstone of many biologically active molecules, including heme, chlorophyll, and vitamin B12. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. Numerous synthetic pyrrole derivatives have been reported to exhibit a wide spectrum of biological effects, including antibacterial, antifungal, and antiviral properties. The mechanism of action for many of these derivatives is often attributed to their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication.

This compound has been selected for screening based on this chemical precedent. Its structure, featuring a carboxylate group and methyl substitutions on the pyrrole core, presents a unique combination of lipophilicity and potential for hydrogen bonding, which could facilitate interaction with microbial targets. This initial screening serves as a critical first step to validate whether this specific substitution pattern confers biologically significant antimicrobial activity.

Compound Profile: this compound

A thorough understanding of the test article's physicochemical properties is paramount for designing a valid screening assay.

PropertyValueSignificance in Screening
Molecular Formula C₈H₁₁NO₂---
Molecular Weight 153.18 g/mol Essential for calculating molar concentrations for stock solutions.
Appearance White to off-white crystalline powderVisual confirmation of compound integrity.
Solubility Soluble in DMSO, Ethanol; Poorly soluble in waterDictates the choice of solvent for stock solution preparation. DMSO is the standard choice for antimicrobial susceptibility testing (AST) as it is largely inert at low concentrations (<1%).
Purity >98% (Recommended)High purity is critical to ensure that any observed activity is attributable to the target compound and not impurities.
Storage Store at 2-8°C, protected from light and moistureEnsures chemical stability and prevents degradation over time.

Experimental Design: A Two-Tiered Screening Approach

A robust initial screening protocol must be both sensitive enough to detect weak activity and specific enough to guide further investigation. We propose a workflow that begins with a primary qualitative screen followed by a quantitative determination of potency.

Screening_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Analysis Compound Test Compound (this compound) Stock Prepare 10 mg/mL Stock in 100% DMSO Compound->Stock Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Primary Primary Screen: Broth Microdilution Assay Stock->Primary Panel Select & Culture Microbial Panel Panel->Primary Media->Primary MIC Determine Minimum Inhibitory Concentration (MIC) Primary->MIC Data Data Analysis & Interpretation MIC->Data Hit Declare 'Hit' or 'Inactive' Data->Hit

Caption: Workflow for initial antimicrobial screening.

This workflow is grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized guidelines for antimicrobial susceptibility testing.

Selection of Microbial Panel

The initial screening panel should be broad enough to detect activity against diverse microbial groups. The following organisms, part of the "ESKAPE" pathogens group along with standard quality control strains, are recommended:

Domain Species Gram Stain Significance ATCC No.
BacteriaStaphylococcus aureusGram-positiveCommon cause of skin and systemic infections, including MRSA.29213
BacteriaEnterococcus faecalisGram-positiveOpportunistic pathogen, often associated with VRE.29212
BacteriaEscherichia coliGram-negativeStandard indicator organism; causes GI and urinary tract infections.25922
BacteriaPseudomonas aeruginosaGram-negativeOpportunistic pathogen known for intrinsic and acquired resistance.27853
FungiCandida albicansN/A (Yeast)Common cause of opportunistic fungal infections (candidiasis).90028

Detailed Experimental Protocols

Preparation of Reagents and Compound

Causality: The choice of media and solvent is critical for assay reproducibility. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the CLSI-recommended standard medium for non-fastidious bacteria as its divalent cation concentration (Ca²⁺, Mg²⁺) significantly impacts the activity of certain antibiotics. For Candida, RPMI-1640 medium is the standard. Dimethyl sulfoxide (DMSO) is used to solubilize the hydrophobic test compound.

Protocol:

  • Compound Stock Solution (10 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 1 mL of 100% sterile DMSO.

    • Vortex until fully dissolved. This will be your primary stock solution.

  • Media Preparation:

    • Prepare CAMHB (for bacteria) and RPMI-1640 (for C. albicans) according to the manufacturer's instructions.

    • Autoclave for sterilization and allow to cool to room temperature before use.

  • Microbial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this adjusted suspension 1:100 in the appropriate sterile broth (CAMHB or RPMI) to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

Broth Microdilution Assay for MIC Determination

Causality: The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. It is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Plate Setup: Use sterile 96-well flat-bottom microtiter plates.

  • Serial Dilution:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 in each row designated for a test organism.

    • In a separate dilution plate or tube, create a working solution of the compound by diluting the 10 mg/mL stock to 256 µg/mL in CAMHB. Note: This accounts for the final 1:1 dilution when the inoculum is added.

    • Add 200 µL of this 256 µg/mL compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • This results in a concentration gradient from 128 µg/mL down to 0.25 µg/mL.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum (from step 4.1.3) to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well is 200 µL. The final concentration of the compound is now halved (ranging from 128 µg/mL to 0.125 µg/mL), and the final DMSO concentration in the highest concentration well is acceptably low (<1.5%).

  • Controls:

    • Positive Control: Run a parallel dilution series with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for C. albicans). This validates the susceptibility of the test organisms.

    • Negative Control (Growth): Well 11 (media + inoculum) must show clear turbidity.

    • Sterility Control: Well 12 (media only) must remain clear.

  • Incubation:

    • Seal the plates (e.g., with breathable film or a lid) to prevent evaporation.

    • Incubate at 35-37°C for 18-24 hours for bacteria.

    • Incubate at 35°C for 24-48 hours for C. albicans.

Data Analysis and Interpretation

After incubation, the MIC is determined by visual inspection.

MIC Definition: The MIC is the lowest concentration of the antimicrobial agent where no visible growth (i.e., no turbidity) is observed.

Data Presentation:

MicroorganismCompound MIC (µg/mL)Control Antibiotic MIC (µg/mL)Interpretation
S. aureus ATCC 29213>128[Expected Range]Inactive at tested concentrations
E. faecalis ATCC 2921264[Expected Range]Moderate Activity
E. coli ATCC 25922>128[Expected Range]Inactive at tested concentrations
P. aeruginosa ATCC 27853>128[Expected Range]Inactive at tested concentrations
C. albicans ATCC 9002816[Expected Range]Potent Activity

Interpretation Guidelines:

  • Potent Activity: MIC ≤ 16 µg/mL

  • Moderate Activity: MIC > 16 to 64 µg/mL

  • Weak Activity: MIC > 64 to 128 µg/mL

  • Inactive: MIC > 128 µg/mL

These thresholds are common starting points in early-stage discovery. A compound demonstrating potent or moderate activity against any of the panel members would be declared a "hit" and prioritized for further studies, such as determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) and cytotoxicity profiling.

References

  • Title: Biological significance of pyrrole derivatives Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis and Antibacterial Activity of Pyrrole-Based Compounds Source: Molecules (MDPI) URL: [Link]

  • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: McFarland Standards Source: Dalynn Biologicals URL: [Link]

Methodological & Application

Application Note: Knorr Synthesis Protocol for Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the synthesis of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Target Molecule, TM ). This compound is a critical heterocyclic building block, widely used in the synthesis of porphyrins (e.g., as a precursor to cryptopyrroles) and receptor tyrosine kinase inhibitors (e.g., Sunitinib analogues).

While the classic "Knorr Pyrrole" refers to the 3,5-dicarboxylate diester, this protocol targets the monocarboxylate analogue (unsubstituted at the 5-position). Achieving this specific substitution pattern requires a precise selection of precursors: Methyl Acetoacetate and Aminoacetone .

Retrosynthetic Logic

The Knorr synthesis involves the condensation of an


-aminoketone with a 

-dicarbonyl compound.
  • Component A (

    
    -ketoester):  Methyl Acetoacetate provides the C2-methyl and C3-carbomethoxy groups.
    
  • Component B (

    
    -aminoketone):  Aminoacetone provides the C4-methyl group and the unsubstituted C5-position.
    

Critical Technical Challenge: Aminoacetone is unstable and prone to rapid self-condensation (dimerization to dihydropyrazines). Therefore, it must be generated in situ via the reduction of Oximinoacetone (Isonitrosoacetone) using Zinc dust in Glacial Acetic Acid.[1]

Reaction Scheme

ReactionScheme Precursor1 Methyl Acetoacetate (C5H8O3) Reagents Zn Dust / AcOH (Reduction & Condensation) Precursor1->Reagents Precursor2 Oximinoacetone (C3H5NO2) Precursor2->Reagents Product Methyl 2,4-dimethyl- 1H-pyrrole-3-carboxylate Reagents->Product 60-70% Yield Byproducts Zn(OAc)2 + H2O Reagents->Byproducts

Figure 1: Reaction scheme illustrating the convergent synthesis. The unstable aminoacetone is generated in situ.[1]

Detailed Experimental Protocol

Phase 1: Preparation of Oximinoacetone (Precursor)

Note: If commercial Oximinoacetone (CAS 306-44-5) is unavailable or degraded, it must be synthesized fresh to ensure yield integrity.

Reagents:

  • Acetone: 1.0 eq

  • Sodium Nitrite (NaNO₂): 1.2 eq

  • Glacial Acetic Acid: Solvent/Reagent[1]

  • Temperature: < 20°C

Procedure:

  • Dissolve sodium nitrite in a minimum volume of water.

  • Add acetone and cool the mixture to 0–5°C in an ice bath.

  • Dropwise add glacial acetic acid with vigorous stirring. Critical: Maintain temperature below 20°C to prevent decomposition.

  • Stir for 2–3 hours. The product, Oximinoacetone, will precipitate or can be extracted.[2] For the Knorr step below, the crude wet solid or the dried recrystallized solid (mp 65–67°C) can be used.

Phase 2: Knorr Condensation (Synthesis of the Target)

This protocol is adapted from the authoritative Organic Syntheses procedure for the ethyl ester analogue, modified for the methyl ester [1].

Reagents & Stoichiometry:

ReagentMW ( g/mol )EquivalentsRole
Methyl Acetoacetate 116.121.1

-Ketoester Component
Oximinoacetone 87.081.0

-Aminoketone Precursor
Zinc Dust 65.383.0 - 3.5Reducing Agent
Glacial Acetic Acid 60.05Solvent (10-15 vol)Solvent & Proton Source
Water 18.02WorkupPrecipitation

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a robust mechanical stirrer (overhead stirring preferred due to slurry formation), a reflux condenser, and a thermometer.

  • Solvation: Charge the flask with Glacial Acetic Acid (approx. 4 mL per gram of Oximinoacetone) and Methyl Acetoacetate (1.1 eq).

  • Precursor Addition: Add the Oximinoacetone (1.0 eq) to the solution. Stir until dissolved.

  • Reduction (The Critical Step):

    • Place the flask in a water bath to modulate temperature.

    • Add Zinc dust in small portions.[1]

    • Exotherm Control: The reaction is highly exothermic.[1] Regulate the rate of Zn addition to keep the internal temperature between 60°C and 80°C .

    • Note: If the temperature spikes >90°C, the risk of polymerization increases. If it drops <50°C, the reaction stalls, leading to accumulation of unreacted oxime (safety hazard).

  • Reflux: After Zn addition is complete, heat the mixture to gentle reflux (~100–105°C) for 1 hour to ensure completion of the condensation and cyclization.

  • Hot Filtration: Decant the hot solution into a beaker containing crushed ice/water (approx. 10x reaction volume) to quench. If significant unreacted Zinc remains, filter the hot solution through a sintered glass funnel before pouring into water.

  • Precipitation: Vigorous stirring of the aqueous mixture will induce precipitation of the crude pyrrole.

  • Isolation: Filter the solid precipitate via vacuum filtration. Wash copiously with water to remove zinc acetate salts and acetic acid.

Phase 3: Purification
  • Drying: Air dry the crude solid.

  • Recrystallization: Recrystallize from hot Methanol or Ethanol .

    • Dissolve crude solid in minimum boiling alcohol.

    • (Optional) Treat with activated charcoal if the product is dark brown.

    • Cool slowly to 4°C.

  • Yield: Expected yield is 55–65%.

  • Appearance: White to off-white needles or prisms.

Mechanism & Causality

The success of this protocol relies on the synchronization of reduction and condensation. If the amine is generated too fast without the ketoester present, it dimerizes.

Mechanistic Pathway[1][3][4][5][6][7]

Mechanism Step1 Step 1: Reduction Oximinoacetone + Zn/AcOH -> Aminoacetone (In Situ Generation) Step2 Step 2: Nucleophilic Attack Aminoacetone (NH2) attacks Methyl Acetoacetate (Ketone) Step1->Step2 Rapid Capture Step3 Step 3: Enamine Formation Loss of H2O -> Enamine Intermediate Step2->Step3 Step4 Step 4: Cyclization Intramolecular Aldol-type Condensation Step3->Step4 Step5 Step 5: Aromatization Loss of H2O -> Final Pyrrole Step4->Step5

Figure 2: Mechanistic cascade. The zinc reduction converts the oxime to the amine, which is immediately intercepted by the ketone of the methyl acetoacetate.

Key Mechanistic Insight: The regioselectivity is driven by the initial formation of the enamine at the more electrophilic ketone of the


-ketoester, followed by ring closure onto the aldehyde/ketone of the amino-component.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Rapid addition of Zn caused overheating (>90°C).Add Zn slower; maintain 60-80°C.
Sticky/Tar Product Polymerization of pyrrole or incomplete removal of Zn salts.Ensure vigorous washing with water; Recrystallize with charcoal.
Product is Red/Pink Oxidation of pyrrole (pyrrole red).Recrystallize immediately; store under inert atmosphere (N₂) in the dark.
Melting Point Depression Contamination with Zinc Acetate.Check ash content; wash crude solid with dilute HCl (carefully) or excess water.

Characterization Data (Expected):

  • 1H NMR (CDCl3):

    
     ~8.5 (br s, 1H, NH), 6.35 (d, 1H, C5-H), 3.80 (s, 3H, OMe), 2.50 (s, 3H, C2-Me), 2.25 (s, 3H, C4-Me).
    
  • Melting Point: ~125–128°C (Consistent with literature for methyl ester analogues).

References

  • Organic Syntheses, Coll.[3][4] Vol. 3, p. 513 (1955); Vol. 21, p. 67 (1941). Title: 2,4-Dimethyl-3-carbethoxypyrrole. (Note: This is the primary reference for the Ethyl ester analogue. The protocol above is the Methyl ester adaptation). Source:[Link]

  • Organic Syntheses, Coll.[2][3] Vol. 2, p. 202 (1943). Title: 2,4-Dimethyl-3,5-dicarbethoxypyrrole (Knorr's Pyrrole).[1][3][5] Source:[Link]

  • Paine, J. B. (1990). Mechanisms of Pyrrole Synthesis. In The Porphyrins. Context: Authoritative text on the mechanism of Knorr and Paal-Knorr cyclizations.[6]

  • Corwin, A. H. (1950).Heterocyclic Compounds, Vol 1. Context: Foundational chemistry of pyrrole synthesis and instability of amino-ketones.

Sources

Application Notes and Protocols for the Hantzsch Synthesis of Substituted Pyrrole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the Hantzsch pyrrole synthesis, specifically tailored for the preparation of substituted pyrrole-3-carboxylates. These heterocyclic scaffolds are of significant interest due to their prevalence in pharmacologically active compounds. This document offers a deep dive into the reaction mechanism, provides a field-tested, step-by-step laboratory protocol, discusses the scope and limitations, and presents troubleshooting insights to ensure successful synthesis.

Introduction: The Significance of Pyrrole-3-Carboxylates

The pyrrole ring is a foundational structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] Substituted pyrrole-3-carboxylates, in particular, serve as versatile intermediates in the synthesis of more complex molecules, including potent therapeutic agents. The Hantzsch pyrrole synthesis, a classic multicomponent reaction, offers a direct and adaptable route to these valuable compounds by condensing a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][2] Despite its long history, recent innovations and a deeper understanding of its mechanism have revitalized its application in modern organic synthesis.[3]

Reaction Mechanism: A Step-by-Step Causal Explanation

The Hantzsch pyrrole synthesis is a robust one-pot reaction that proceeds through a series of well-defined intermediates. Understanding this sequence is critical for optimizing reaction conditions and predicting outcomes. The generally accepted mechanism involves three key stages:

  • Enamine Formation: The synthesis initiates with the reaction between the β-ketoester (e.g., ethyl acetoacetate) and ammonia or a primary amine. The amine nitrogen acts as a nucleophile, attacking the ketone carbonyl of the β-ketoester. Subsequent dehydration results in the formation of a crucial enamine intermediate, ethyl 3-aminocrotonate. This step is foundational, as it creates the nucleophilic species that will drive the subsequent C-C bond formation.

  • C-Alkylation: The enamine, being electron-rich at the α-carbon, then acts as a nucleophile and attacks the electrophilic α-carbon of the α-haloketone (e.g., chloroacetone), displacing the halide ion. This nucleophilic substitution reaction forms a new carbon-carbon bond, assembling the core carbon skeleton of the final pyrrole ring.

  • Cyclization and Aromatization: The newly formed intermediate undergoes an intramolecular cyclization. The nitrogen atom attacks one of the carbonyl groups, followed by a dehydration step. This ring-closure and subsequent elimination of a water molecule results in the formation of the aromatic pyrrole ring, yielding the final substituted pyrrole-3-carboxylate product.[2]

Hantzsch_Mechanism Fig. 1: Hantzsch Pyrrole Synthesis Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: C-Alkylation cluster_2 Step 3: Cyclization & Aromatization A β-Ketoester C Enamine Intermediate A->C + NH₃ - H₂O B Ammonia/Amine B->C E Alkylated Intermediate C->E + α-Haloketone D α-Haloketone D->E F Pyrrole-3-carboxylate E->F Intramolecular Cyclization - H₂O Workflow Fig. 2: Experimental Workflow A Combine Reactants: Ethyl Acetoacetate Chloroacetone B Add Ammonium Carbonate Solution (dropwise) A->B C Reflux for 1 hour B->C D Cool and Precipitate C->D E Isolate via Filtration D->E F Purify by Recrystallization E->F G Dry and Characterize F->G

Caption: Fig. 2: Experimental Workflow

Scope and Optimization

The Hantzsch synthesis is versatile, allowing for the preparation of a wide range of substituted pyrrole-3-carboxylates. The substituents on the final pyrrole ring are determined by the choice of the starting β-ketoester and α-haloketone.

β-Ketoesterα-Haloketone/AldehydeResulting Pyrrole Substituents (at positions 2, 3, 4, 5)Typical Yield (%)Reference
Ethyl acetoacetateChloroacetone2-Methyl, 3-COOEt, 5-Methyl~45[4]
Ethyl acetoacetate2-Chlorobutanal2-Methyl, 3-COOEt, 4-Ethyl~30[4]
Ethyl propionylacetateChloroacetone2-Ethyl, 3-COOEt, 5-Methyl~29[4]
Ethyl benzoylacetateChloroacetone2-Phenyl, 3-COOEt, 5-MethylModerate[5]

Key Optimization Insights:

  • Solvent and Catalyst: While classical conditions often use acetic acid or are performed neat, modern variations have explored greener solvents and catalysts. For instance, some procedures report the use of water as a solvent or employ Lewis acids to improve yields and regioselectivity. [3]* Temperature Control: The initial enamine formation and alkylation steps are often exothermic. Careful temperature control is crucial to prevent side reactions and ensure a good yield.

  • Amine Source: While ammonia (often from ammonium carbonate or acetate) is common, primary amines can be used to synthesize N-substituted pyrroles.

Troubleshooting and Field-Proven Insights

  • Low Yields: This is a common issue in the conventional Hantzsch synthesis. [3]Consider increasing the reaction time or temperature moderately. Alternatively, exploring a modern variation with a catalyst like Yb(OTf)₃ may improve the outcome. [3]Ensure the α-haloketone is of good quality, as it can degrade upon storage.

  • Formation of Byproducts: Furan derivatives can sometimes form as byproducts. Purification by recrystallization or column chromatography is typically effective in removing these impurities.

  • Reaction Stalls: If the reaction does not proceed to completion, ensure the amine source is not the limiting reagent and that the stirring is efficient to ensure proper mixing of the components.

Conclusion

The Hantzsch pyrrole synthesis remains a highly relevant and powerful tool for the construction of substituted pyrrole-3-carboxylates. Its operational simplicity as a one-pot, multicomponent reaction makes it an attractive method for generating libraries of compounds for drug discovery and materials science. By understanding the underlying mechanism and key experimental parameters, researchers can effectively leverage this classic reaction to access a diverse range of valuable heterocyclic compounds.

References

  • Leonardi, M., Estévez, V., Villacampa, M., & Menéndez, J. C. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816–828. Available from: [Link]

  • Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689–1697. Available from: [Link]

  • Filo. (2025). Propose synthetic routes for the following pyrrole derivatives: diethyl... Available from: [Link]

  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Available from: [Link]

  • Tan, Y., et al. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(19), 5969. Available from: [Link]

  • Organic Syntheses. (n.d.). Pyrrole, 2,4-dimethyl-3-ethyl. Available from: [Link]

  • Hantzsch Pyrrole Synthesis. (n.d.). Name Reactions in Organic Chemistry. Available from: [Link]

  • Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch Pyrrole Synthesis [PDF]. Scribd. Available from: [Link]

  • Roomi, M. W., & MacDonald, S. F. (2014). The Hantzsch pyrrole synthesis [PDF]. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Available from: [Link]

  • Org Prep Daily. (2010). Knorr pyrrole synthesis. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 2,5-diethyl-3,4 dimethyl-pyrrole. Available from: [Link]

  • Obushak, M. D., et al. (2004). 3-Aryl-2-chloropropanals in Hantzsch Synthesis of Pyrroles. Chemistry of Heterocyclic Compounds, 40(9), 1164-1166. Available from: [Link]

Sources

Application Note: Precision Recrystallization of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized recrystallization protocol for Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 52459-90-2). Often synthesized via the Knorr pyrrole synthesis using methyl acetoacetate, this compound serves as a critical building block for porphyrins, dipyrromethenes (BODIPY dyes), and pharmaceutical intermediates.

Crude products from Knorr synthesis frequently contain unreacted starting materials, inorganic salts (zinc acetate/chloride), and oligomeric side products. This guide provides a self-validating purification workflow to achieve >98% purity, essential for subsequent formylation or condensation reactions where trace impurities can poison catalysts or lower yields.

Compound Profile & Validation Criteria

Before initiating purification, the crude material must be assessed against the following physical property baselines.

PropertySpecificationNotes
IUPAC Name This compound
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Target Melting Point 70 – 72 °C Distinct from ethyl ester analog (75–76 °C) [1].[1][2]
Appearance White to pale yellow needles/prismsCrude is often pink/brown due to oxidation.
Solubility (Cold) Insoluble in Water; Sparingly soluble in Hexane.
Solubility (Hot) Soluble in Ethanol, Methanol, Ethyl Acetate.[3]
TLC R_f ~0.73Eluent: Chloroform/Methanol (10:[2]1) [1].

Safety & Hazard Assessment

  • Particulate Hazard: Pyrrole derivatives can be irritating to the respiratory tract. Use a fume hood.

  • Residual Reactants: If the crude material comes directly from synthesis, it may contain traces of sodium nitrite (oxidizer) or zinc dust (flammable solid). Ensure the crude has been thoroughly washed with water before attempting organic solvent recrystallization to prevent side reactions or ignition hazards.

Materials & Equipment

Reagents
  • Solvent A (Primary): Ethanol (95% or Absolute). Reasoning: High solubility differential between boiling and freezing points.

  • Solvent B (Anti-solvent): Deionized Water (chilled).

  • Adsorbent: Activated Charcoal (Norit or equivalent) – for removing oxidized colored oligomers.

  • Filter Aid: Celite 545.

Equipment
  • Erlenmeyer flask (2x volume of solvent).

  • Hot plate with magnetic stirring and temperature control.

  • Buchner funnel and vacuum flask.

  • Ice-water bath.

Experimental Procedure

Phase 1: Pre-Purification Wash (Critical Step)

Context: Knorr synthesis uses excess zinc and sodium nitrite. Direct recrystallization of unwashed crude can trap inorganic salts in the crystal lattice.

  • Suspend the crude solid in cold water (5 mL per gram of solid).

  • Stir vigorously for 20 minutes to dissolve residual inorganic salts (Zn(OAc)₂, NaNO₂, NaOAc).

  • Filter and wash with an additional portion of cold water.

  • Press dry on the filter. Note: The solid does not need to be bone-dry for the next step.

Phase 2: Recrystallization Workflow

Step 1: Dissolution

  • Place the washed crude solid in an Erlenmeyer flask.

  • Add Ethanol (approx. 3-4 mL per gram of solid).

  • Heat the mixture to boiling (approx. 78 °C) with stirring.

  • Observation Check: If the solid does not dissolve completely, add ethanol in 1 mL increments.

    • Expert Insight: If a small amount of dark material remains insoluble in boiling ethanol, these are likely polymerized impurities. Do not add infinite solvent; proceed to hot filtration.

Step 2: Decolorization (Optional but Recommended)

  • If the solution is dark brown or red, remove from heat and let cool slightly (to avoid boil-over).

  • Add Activated Charcoal (1-2% by weight of crude).

  • Re-boil for 2–3 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed pad of Celite into a clean, pre-warmed flask. This removes charcoal and insoluble polymers.

Step 3: Crystallization

  • Re-heat the filtrate to boiling to ensure no premature crystallization occurred.

  • Saturation Adjustment: If the yield is prioritized over absolute purity, add warm Water dropwise to the boiling solution until a faint turbidity (cloudiness) persists, then add one drop of ethanol to clear it.

    • Note: For highest purity, skip the water addition and rely solely on thermal solubility difference in ethanol.

  • Remove from heat and cap the flask.

  • Allow to cool to room temperature undisturbed for 1–2 hours. Rapid cooling promotes small, impure crystals.

  • Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize recovery.

Step 4: Collection & Drying

  • Filter the crystals using vacuum filtration.

  • Wash: Rinse the filter cake with a small volume of ice-cold Ethanol/Water (1:1) or cold Hexane.

    • Caution: Do not use pure room-temperature ethanol for washing, as it will redissolve the product.

  • Dry: Air dry on the filter for 10 minutes, then dry under high vacuum at 40 °C for 4 hours.

Process Visualization (Workflow)

Recrystallization_Workflow Start Crude Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Wash Aqueous Wash (Remove Zn/Na salts) Start->Wash Dissolve Dissolve in Boiling Ethanol (78°C) Wash->Dissolve Check Insolubles/Color? Dissolve->Check Charcoal Add Activated Charcoal & Hot Filtration (Celite) Check->Charcoal Yes Cool Slow Cooling to RT then 0°C Check->Cool No Charcoal->Cool Filter Vacuum Filtration Wash with Cold EtOH/H2O Cool->Filter Dry Vacuum Dry (40°C) Filter->Dry QC QC: MP 70-72°C TLC (CHCl3:MeOH 10:1) Dry->QC

Caption: Logical flow for the purification of Knorr pyrrole intermediates, emphasizing salt removal and thermal crystallization.

Troubleshooting & Expert Insights

IssueRoot CauseCorrective Action
Oiling Out Product separates as a liquid droplet instead of crystals.The solution is too concentrated or cooled too fast. Re-heat to dissolve, add a small amount of ethanol, and add a seed crystal at 40°C.
Low Yield Product excessively soluble in ethanol.Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling. Alternatively, increase the water ratio in the solvent mix.
Pink Coloration Oxidation of pyrrole ring (pyrrole red).Recrystallize again using charcoal. Store the final product under inert atmosphere (Nitrogen/Argon) in the dark.
Melting Point Depression Residual solvent or water.Ensure vacuum drying is sufficient. If MP is <68°C, the product is wet or contains the ethyl ester analog as a contaminant.

References

  • ResearchGate. "Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives." Accessed via ResearchGate snippet.Link

  • PubChem. "this compound (Compound Summary)." National Library of Medicine. Link

  • Organic Syntheses. "2,4-Dimethylpyrrole." Org.[2][3][4][5] Synth.1935 , 15, 20. (Reference for general Knorr pyrrole handling). Link

Sources

Troubleshooting & Optimization

improving the regioselectivity of electrophilic substitution on pyrrole rings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #PYR-404: Optimizing Electrophilic Substitution

Status: Open | Priority: High | Agent: Senior Application Scientist

Welcome to the Pyrrole Optimization Hub

You have reached the Tier 3 Support for heterocyclic chemistry. This guide addresses the inherent instability and regioselectivity challenges of pyrrole rings. Unlike benzene, pyrrole is


-excessive, making it highly nucleophilic but prone to polymerization ("tarring") and difficult to substitute selectively at the 

-position (C3).

Below are the troubleshooting modules designed to resolve your specific experimental failures.

Module 1: Troubleshooting "Black Tar" Formation

Issue: “I added my acid catalyst, and the reaction mixture instantly turned into a black, insoluble resin.”

Root Cause Analysis

Pyrrole is extremely acid-sensitive. Protonation occurs not on the nitrogen, but on the carbon ring (preferentially C2 or C3), disrupting aromaticity and creating a highly reactive electrophilic cation. This cation is immediately attacked by unreacted pyrrole, triggering a rapid, exothermic polymerization chain reaction.

Corrective Protocols
  • Buffer the System: Avoid strong protic acids (

    
    , 
    
    
    
    ). If a proton source is necessary, use a buffered system or a weak acid.
  • Use Electron-Withdrawing Groups (EWGs): Install an EWG on the nitrogen (e.g., -Boc, -Tosyl). This pulls electron density from the ring, lowering nucleophilicity and increasing stability against acid-catalyzed polymerization.

  • Temperature Control: Run electrophilic substitutions at

    
     or lower to kinetically inhibit polymerization pathways.
    
Module 2: Controlling Regioselectivity (The C2 vs. C3 Dilemma)

Issue: “I need to substitute at C3, but I only get C2 products or mixtures.”

The Mechanism of Default Selectivity (C2)

Under kinetic control, electrophilic attack occurs at C2 (


) because the resulting 

-complex (Wheland intermediate) is stabilized by three resonance structures.[1] Attack at C3 (

) yields only two resonance structures.

Visualizing the Stability Gap:

ResonanceStability cluster_C2 C2 Attack (Alpha) - More Stable cluster_C3 C3 Attack (Beta) - Less Stable C2_Inter Intermediate: 3 Resonance Forms (Charge delocalized over N, C3, C5) C3_Inter Intermediate: 2 Resonance Forms (Charge delocalized over N, C2) Pyrrole Pyrrole Substrate Pyrrole->C2_Inter Kinetic Path (Fast) Pyrrole->C3_Inter Thermodynamic Path (Slow/Unfavored)

Figure 1: Comparison of resonance stabilization energies for C2 vs. C3 cationic intermediates.

Module 3: Strategic Protocols for Regiocontrol

To override the natural C2 preference, you must use Steric Blocking or Electronic Tuning .

Strategy A: The "TIPS" Blockade (For C3 Selectivity)

The most reliable method for C3 functionalization is the Muchowski Protocol using a bulky Triisopropylsilyl (TIPS) group. The TIPS group is so large it physically shields the C2/C5 positions, forcing the electrophile to C3.

Protocol: C3-Acylation of Pyrrole

  • Protection: React pyrrole with TIPS-Cl and NaH to form N-TIPS-pyrrole.

  • Acylation:

    • Cool N-TIPS-pyrrole in

      
       to 
      
      
      
      .
    • Add Acyl Chloride (RCOCl) and

      
      .
      
    • Note: The bulky silyl group directs the incoming electrophile to C3.

  • Deprotection: Treat with TBAF (Tetra-n-butylammonium fluoride) to remove the TIPS group.

Strategy B: The Sulfonyl Switch (Lewis Acid Dependent)

N-Phenylsulfonyl pyrrole behaves differently depending on the catalyst hardness. This is known as the Kakushima Effect .

CatalystMajor ProductMechanism

(Hard)
C3-Acyl Likely proceeds via an organoaluminum intermediate or thermodynamic equilibration.

(Soft)
C2-Acyl Follows standard Friedel-Crafts kinetics (C2 preference).
Summary Data: Protecting Group Effects

Use this table to select the correct starting material for your target regioisomer.

N-Protecting GroupElectronic EffectSteric BulkPrimary Directing EffectRisk of Polymerization
None (H) Strong DonorNegligibleC2 (Exclusive)High (Acid sensitive)
Methyl (-Me) Strong DonorLowC2 High
TIPS (-Si(iPr)3) Weak Donor/NeutralMassive C3 (Steric control)Low
Tosyl (-Ts) Strong WithdrawalMediumC3 (w/

) / C2 (w/

)
Very Low
Boc (-COOtBu) Strong WithdrawalHighC3 (often)Low (Acid labile group)
Experimental Workflow Visualization

Follow this decision tree to determine your synthetic route.

DecisionTree Start Target: Substituted Pyrrole Target Which position do you need? Start->Target C2_Path Target: C2 (Alpha) Target->C2_Path C3_Path Target: C3 (Beta) Target->C3_Path Vilsmeier Vilsmeier-Haack (POCl3/DMF) C2_Path->Vilsmeier Acylation Mannich Mannich Reaction (CH2O/Amine) C2_Path->Mannich Alkylation Block Install N-TIPS Group (Steric Blockade) C3_Path->Block High Reliability Switch Install N-Phenylsulfonyl (Electronic/Lewis Acid Switch) C3_Path->Switch Alternative C2_Result Product: 2-Formyl/2-Aminoalkyl Pyrrole Vilsmeier->C2_Result Mannich->C2_Result FriedelTIPS Friedel-Crafts (RCOCl / AlCl3) Block->FriedelTIPS FriedelSulf Friedel-Crafts (RCOCl / AlCl3 ONLY) Switch->FriedelSulf Deprotect Deprotection (TBAF or Base) FriedelTIPS->Deprotect FriedelSulf->Deprotect C3_Result Product: 3-Acyl Pyrrole Deprotect->C3_Result

Figure 2: Strategic Decision Tree for Regioselective Pyrrole Functionalization.

References
  • Muchowski, J. M., et al. (1982). N-(Triisopropylsilyl)pyrrole.[2][3] A progenitor "par excellence" of 3-substituted pyrroles.[3] Journal of Organic Chemistry.[3][4]

  • Kakushima, M., et al. (1983). Regioselective Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole.[5] Journal of Organic Chemistry.[3][4]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Referencing general electrophilic substitution mechanisms in pyrroles).
  • Anderson, H. J., & Lee, S. F. (1965). Pyrrole chemistry: Acylation of pyrrole and N-alkylpyrroles. Canadian Journal of Chemistry.

Sources

Technical Support Center: Scaling Up the Purification of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for scaling up the purification of this key heterocyclic intermediate. As your senior application scientist, my goal is to bridge the gap between bench-scale success and efficient, large-scale production by explaining the causality behind experimental choices and providing validated protocols.

I. Understanding the Molecule and Potential Impurities

This compound is a substituted pyrrole that serves as a valuable building block in the synthesis of various pharmaceutically active compounds. Its purification can be challenging due to the inherent reactivity of the pyrrole ring and the potential for co-crystallization of closely related impurities.

A common synthetic route involves the reaction of 2-bromopropanal with ethyl acetoacetate and an ammonia source, followed by transesterification to the methyl ester.[1][2] Based on this and similar syntheses, potential impurities to consider during purification scale-up include:

  • Unreacted Starting Materials: Residual 2-bromopropanal, methyl acetoacetate, or related precursors.

  • Regioisomers: Isomeric pyrroles formed during the ring-closure reaction.

  • Oligomerization/Polymerization Products: Pyrroles can be susceptible to self-condensation, especially under acidic conditions or upon prolonged exposure to air and light.

  • Residual Solvents: Solvents used in the reaction and initial work-up, such as isopropanol or ethanol.[2]

  • By-products from Side Reactions: Impurities arising from unintended reaction pathways.

II. Troubleshooting Guide for Scaled-Up Purification

This section addresses specific issues that may arise when transitioning from small-scale to larger-scale purification of this compound.

Recrystallization Challenges

Recrystallization is often the most cost-effective and scalable purification method for crystalline solids. However, increasing the batch size can introduce new challenges.[3]

Q1: My yield has significantly dropped upon scaling up the recrystallization. What are the likely causes and solutions?

A1: A decrease in yield during scale-up is a common issue and can often be attributed to the solubility of your compound in the mother liquor.[3]

  • Causality: The relationship between temperature and solubility is not always linear. At a larger scale, it can be more difficult to achieve the optimal level of supersaturation, leading to a greater amount of your product remaining in the solvent.

  • Troubleshooting Steps:

    • Solvent System Optimization: Ensure you are using the minimal amount of hot solvent necessary to dissolve your crude product. Even a small excess of solvent can lead to significant losses on a large scale.

    • Cooling Profile: Slow, controlled cooling is crucial for maximizing crystal growth and recovery.[4] Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities. For larger volumes, the rate of natural cooling will be slower, which is generally beneficial. However, if you are actively cooling, do so gradually.

    • Anti-Solvent Addition: Consider the use of an anti-solvent (a solvent in which your compound is poorly soluble) to induce further crystallization from the mother liquor. This should be added slowly to the cooled solution with good agitation.

    • Seeding: Introducing a small number of pure seed crystals to the supersaturated solution at the appropriate temperature can initiate crystallization and improve yield and crystal size.

Q2: The purity of my recrystallized product is inconsistent at a larger scale. Why is this happening?

A2: Purity issues on a larger scale are often related to inefficient removal of impurities during filtration and washing.

  • Causality: On a larger scale, the filter cake is thicker, which can lead to inefficient washing and the retention of impure mother liquor. Agitation during crystallization is also more critical at scale to ensure homogeneity and prevent the inclusion of impurities within the crystal lattice.[5]

  • Troubleshooting Steps:

    • Agitation: Ensure adequate but not overly vigorous stirring during the cooling phase. This promotes uniform crystal growth and prevents the formation of large agglomerates that can trap mother liquor.

    • Filtration and Washing:

      • Use a filter with the appropriate pore size for your crystal size.

      • Ensure the filter cake is pressed as dry as possible to remove the majority of the mother liquor before washing.

      • Wash the filter cake with ice-cold recrystallization solvent in several small portions rather than one large volume. This is more effective at displacing the impure mother liquor.

      • Consider a re-slurry wash, where the filter cake is suspended in fresh, cold solvent and then re-filtered.

Q3: I'm observing oiling out or the formation of a fine powder instead of crystals during my scaled-up recrystallization. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid, often because the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture. The formation of a fine powder is typically due to rapid nucleation caused by too high a level of supersaturation or rapid cooling.

  • Causality: These phenomena are often exacerbated at scale due to less uniform temperature control.

  • Troubleshooting Steps:

    • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the crude material.

    • Slower Cooling: Implement a programmed, gradual cooling ramp to allow for controlled crystal growth.

    • Solvent Selection: Re-evaluate your solvent system. A solvent with a lower boiling point or a solvent pair may be more suitable.

    • Agitation Control: Adjust the stirring rate. Sometimes, reducing agitation at the point of nucleation can prevent the formation of fine particles.

Column Chromatography Challenges

For high-purity requirements or when recrystallization is ineffective, column chromatography is the method of choice. Scaling up this technique requires careful consideration of several parameters.[6]

Q1: My pyrrole derivative is streaking badly on my large-scale silica gel column, leading to poor separation. How can I resolve this?

A1: Streaking of nitrogen-containing heterocycles on silica gel is a classic problem due to the interaction of the basic nitrogen with the acidic silanol groups on the silica surface.[7]

  • Causality: The acidic nature of silica gel can lead to strong adsorption of basic compounds, resulting in broad, tailing peaks.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine (0.1-0.5%), to your mobile phase. This will neutralize the acidic sites on the silica and significantly improve peak shape.

    • Alternative Stationary Phase: If a modifier is not desired, consider switching to a less acidic stationary phase. Alumina (neutral or basic) is an excellent alternative for the purification of basic compounds.

    • Reversed-Phase Chromatography: For more polar pyrrole derivatives, reversed-phase (C18) chromatography using a mobile phase of water and acetonitrile or methanol can be very effective.

Q2: The resolution I achieved on my small-scale column is not replicating on the larger column. What factors should I investigate?

A2: Loss of resolution during scale-up is often due to improper column packing and non-optimal flow rates.

  • Causality: A well-packed column bed is essential for good separation. On a larger scale, achieving a uniformly packed bed is more challenging and can lead to channeling, where the solvent and sample take preferential paths through the column, resulting in band broadening.[8]

  • Troubleshooting Steps:

    • Column Packing Technique:

      • For large-scale columns, dry packing is generally not recommended. A slurry packing method is preferred.

      • Use a stop-flow or axial compression packing method for the best results with large diameter columns.[9][10] These techniques ensure a more consolidated and uniform bed.

    • Flow Rate: The linear flow rate should be kept consistent when scaling up. This means that the volumetric flow rate will need to be increased proportionally to the cross-sectional area of the column.

    • Sample Loading: The sample should be loaded onto the column in a minimal volume of mobile phase or adsorbed onto a small amount of silica gel (dry loading) to ensure a narrow starting band.

Q3: The backpressure on my large-scale column is excessively high. What are the common causes and how can I mitigate this?

A3: High backpressure can be a significant safety concern and can also negatively impact the separation.

  • Causality: High backpressure is usually caused by a blockage in the system, a column that is too tightly packed, or the use of a mobile phase with high viscosity.

  • Troubleshooting Steps:

    • Check for Blockages: Ensure that the column frits and any in-line filters are not clogged with particulate matter.

    • Column Packing: An overly compressed column bed can lead to high backpressure. Ensure your packing protocol is optimized for your chosen stationary phase.

    • Mobile Phase Viscosity: If using a highly viscous solvent system, consider gently warming the column (if your compound is stable) to reduce the viscosity. Alternatively, explore less viscous mobile phase compositions that still provide adequate separation.

    • Particle Size of Stationary Phase: A smaller particle size will lead to higher backpressure. Ensure you are using a particle size appropriate for your desired resolution and the capabilities of your pumping system.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for this compound?

A1: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A systematic approach to solvent screening is recommended. Based on the polarity of the molecule, good candidates to screen would be:

  • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures of hexanes/ethyl acetate.

  • Solvent Pairs: Ethanol/water, ethyl acetate/hexanes. Start with small-scale solubility tests in test tubes to quickly identify promising candidates before committing to a larger scale recrystallization.

Q2: How do I choose the right size column for my scaled-up purification?

A2: A general rule of thumb for flash chromatography is to use a column with a stationary phase mass that is 50 to 100 times the mass of the crude sample.[6] For example, for a 10 g crude sample, you would start with a column containing 500 g to 1 kg of silica gel. The exact ratio will depend on the difficulty of the separation.

Q3: Are there any alternative large-scale purification methods I should consider?

A3: Yes, for certain scenarios, other techniques may be advantageous:

  • Liquid-Liquid Extraction: If your primary impurities are significantly more or less polar than your target compound, a series of acidic and basic aqueous extractions can be a very effective initial purification step to remove baseline and highly polar impurities.[11]

  • Distillation: If your compound is thermally stable and volatile, vacuum distillation can be a highly effective and scalable purification method.

  • Melt Crystallization: For some compounds, purification can be achieved by slowly cooling the molten material to induce crystallization. This avoids the use of solvents but requires high thermal stability of the compound.

Q4: What are the key safety considerations when scaling up this purification?

A4: Scaling up introduces new safety challenges. Always consult the Safety Data Sheet (SDS) for your compound and all solvents used.

  • Chemical Hazards: The ethyl ester analog is known to cause skin, eye, and respiratory irritation, and it is prudent to assume the methyl ester has similar properties.[12] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Solvent Hazards: Larger volumes of flammable solvents pose a greater fire risk. Ensure proper grounding of all equipment to prevent static discharge and use explosion-proof equipment where necessary.

  • Pressure: When running large-scale chromatography, be aware of the pressure limits of your column and equipment to prevent catastrophic failure.

  • Inert Atmosphere: When handling larger quantities of pyrroles, which can be air-sensitive, the use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[13]

IV. Experimental Protocols and Data

Protocol 1: Scaled-Up Recrystallization

This protocol is a general guideline and should be optimized for your specific crude material purity and scale.

  • Solvent Selection: Based on small-scale trials, select an appropriate recrystallization solvent. For this example, we will use isopropanol.

  • Dissolution: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the crude this compound (e.g., 100 g).

  • Add the minimum amount of hot isopropanol required to fully dissolve the solid at reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel.

  • Controlled Cooling: Slowly cool the solution with gentle agitation. A suggested cooling profile is from reflux to 50°C over 1 hour, then to 20°C over 2 hours, and finally to 0-5°C for at least 1 hour.

  • Isolation: Filter the resulting crystals using a Büchner funnel or a filter press for very large scales.

  • Washing: Wash the filter cake with two to three portions of ice-cold isopropanol.

  • Drying: Dry the purified crystals under vacuum at a temperature below their melting point (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Scaled-Up Flash Column Chromatography

This protocol provides a framework for scaling up a chromatographic separation.

  • Mobile Phase Selection: Based on TLC analysis (aim for an Rf of 0.2-0.3 for the target compound), select a mobile phase. For this example, we will use a gradient of 10% to 30% ethyl acetate in hexanes with 0.5% triethylamine.

  • Column Selection and Packing: For a 50 g crude sample, select a column with approximately 2.5-5 kg of silica gel. Pack the column using a slurry method with the initial mobile phase composition.

  • Sample Loading: Dissolve the 50 g of crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, create a dry load by adsorbing the sample onto 100-150 g of silica gel.

  • Elution: Begin elution with the initial mobile phase (10% ethyl acetate/hexanes + 0.5% triethylamine). Gradually increase the polarity of the mobile phase to elute your compound.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the pure fractions containing your product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary Table
ParameterRecrystallizationColumn Chromatography
Typical Scale 100 g - multi-kg10 g - 1 kg
Primary Advantage Cost-effective, simple equipmentHigh purity achievable
Primary Disadvantage Lower resolution for close impuritiesHigher cost (solvents, silica), more complex
Key Scale-Up Challenge Controlling crystallization for yield and purityUniform column packing, high solvent usage

V. Visualizations

Decision Workflow for Purification Method Selection

Purification_Decision_Tree start Crude this compound purity_check Purity > 90% by NMR/HPLC? start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization Yes chromatography Perform Column Chromatography purity_check->chromatography No success Purity > 99.5%? recrystallization->success chromatography->success final_product Final Product success->final_product Yes re_purify Re-purify or Combine Methods success->re_purify No re_purify->chromatography

Caption: Decision tree for selecting the initial purification strategy.

Troubleshooting Workflow for Recrystallization Yield

Recrystallization_Troubleshooting start Low Yield in Scaled-Up Recrystallization check_solvent Is minimal hot solvent used? start->check_solvent reduce_solvent Optimize solvent volume check_solvent->reduce_solvent No check_cooling Is cooling slow and controlled? check_solvent->check_cooling Yes reduce_solvent->check_cooling optimize_cooling Implement gradual cooling profile check_cooling->optimize_cooling No check_mother_liquor Analyze mother liquor for product check_cooling->check_mother_liquor Yes optimize_cooling->check_mother_liquor consider_anti_solvent Consider anti-solvent addition or seeding check_mother_liquor->consider_anti_solvent final_optimization Implement optimized protocol consider_anti_solvent->final_optimization

Caption: Troubleshooting workflow for low yield in recrystallization.

VI. References

  • Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Google Patents.

  • Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids. National Institutes of Health. [Link]

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. PubChem. [Link]

  • 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester. PubChem. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Packing of large-scale chromatography columns with irregularly shaped glass based resins using a stop-flow method. National Institutes of Health. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. National Institutes of Health. [Link]

  • How Scalable is Flash Chromatography?. Biotage. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua. Filter Dryer. [Link]

  • Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]

  • Tuning the performance of polypyrrole-based solvent-resistant composite nanofiltration membranes by optimizing polymerization co. ScienceDirect. [Link]

  • Types of Process Scale Column Packing. VERDOT. [Link]

  • Green Synthesis of Pyrrole Derivatives. Semantic Scholar. [Link]

  • Struggling with large scale recrystallization. Reddit. [Link]

  • Tank Crystallizer Troubleshooting: Common Issues and Solutions. Jinzong Machinery. [Link]

  • Chromatography Column Packing for Manufacturing: The Benefits of Dynamic Axial Compression. YouTube. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

  • How To Scale Up Column Chromatography?. Chemistry For Everyone. [Link]

  • (PDF) CRYSTALLIZER SYSTEMS SELECTION, SIZING AND TROUBLESHOOTING Kolmetz Handbook of Process Equipment Design (ENGINEERING DESIGN GUIDELINES). ResearchGate. [Link]

  • An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • How to Solve Fluid Crystallization Challenges. Fluid Metering. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]

  • Process-scale column packing. Cytiva. [Link]

  • Green Chemistry. RSC Publishing. [Link]

  • eBook: Chromatography Column Packing — Best Practices and Considerations from Laboratory to Manufacturing Scale. BioProcess International. [Link]

  • Safety Data Sheet - Nitrogen. Purity Cylinder Gases. [Link]

  • How to remove excess pyrrole from a reaction mixture?. ResearchGate. [Link]

  • Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Altum Technologies. [Link]

  • Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. ResearchGate. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]

  • 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid. PubChem. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Methyl and Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrole scaffold stands as a cornerstone for the development of novel therapeutics. Its versatile structure has given rise to a multitude of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the biological activities of derivatives of two closely related pyrrole compounds: methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate and ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

Structural Overview: A Subtle Distinction with Potential Pharmacokinetic Implications

The core structure of both compounds is the 2,4-dimethyl-1H-pyrrole-3-carboxylate moiety. The sole difference lies in the ester group at the C3 position: a methyl ester in one and an ethyl ester in the other.

G cluster_0 This compound cluster_1 Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Methyl Ethyl

Figure 1: Chemical structures of the methyl and ethyl esters.

This seemingly minor variation can have significant implications for the pharmacokinetic and pharmacodynamic properties of the molecules. The ethyl group, being slightly larger and more lipophilic than the methyl group, can influence factors such as cell membrane permeability, metabolic stability, and binding affinity to target proteins. It is hypothesized that ethyl esters may exhibit enhanced anti-inflammatory properties compared to their methyl counterparts, a trend observed in other classes of compounds.[4] Conversely, methyl esters might demonstrate greater metabolic stability.[5]

Comparative Biological Activities of Derivatives

The following sections summarize the reported biological activities of various derivatives synthesized from either methyl or ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. It is crucial to reiterate that these findings pertain to derivatives and not the parent esters themselves, and direct comparisons should be made with caution.

Anticancer Activity

Derivatives of both esters have been investigated for their potential as anticancer agents, with studies highlighting different mechanisms of action.

Derivatives of this compound:

Chalcone derivatives of this compound have been synthesized and evaluated for their antimicrobial and, in some contexts, anticancer activities.[6][7] While the primary focus of some studies was on antimicrobial effects, the antiproliferative potential of such derivatives is an area of active research.

Derivatives of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate:

Novel ethyl-2-amino-pyrrole-3-carboxylate (EAPC) derivatives have shown potent cytotoxic activities against a panel of soft tissue cancer cell lines.[8] These compounds were found to inhibit tubulin polymerization, leading to a G2/M cell-cycle arrest and accumulation of tumor cells in the M-phase.[8]

Derivative Class Parent Ester Reported Anticancer Activity Mechanism of Action Reference
ChalconesThis compoundInvestigated for antiproliferative effects.Not fully elucidated in the context of cancer.[6][7]
Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs)Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylatePotent cytotoxicity against soft tissue cancer cell lines.Inhibition of tubulin polymerization, G2/M cell-cycle arrest.[8]
Antimicrobial Activity

The pyrrole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[3] Derivatives of both esters have demonstrated promising activity against various pathogens.

Derivatives of this compound:

A series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and shown to possess good antibacterial and antifungal activity.[6] The introduction of a methoxy group into the structure was found to enhance this activity.[6]

Derivatives of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate:

While specific studies on the antimicrobial activity of derivatives of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate are less prevalent in the searched literature, the broader class of pyrrole-2-carboxylate derivatives, which are structurally related, have shown potent antibacterial activity, including against Mycobacterium tuberculosis.[2]

Derivative Class Parent Ester Reported Antimicrobial Activity Key Findings Reference
ChalconesThis compoundAntibacterial and antifungal activity.Activity enhanced by methoxy group substitution.[6]
Pyrrole-2-carboxylates (related structure)N/AAntibacterial activity, including against M. tuberculosis.Demonstrates the potential of the core scaffold.[2]
Anti-inflammatory Activity

Pyrrole-containing compounds are known to be present in several non-steroidal anti-inflammatory drugs (NSAIDs).[9] The potential for derivatives of these esters to modulate inflammatory pathways is therefore of significant interest.

While specific anti-inflammatory studies on derivatives of either methyl or ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate were not prominent in the initial searches, the general anti-inflammatory potential of pyrrole derivatives is well-documented.[9][10] For instance, certain pyrrole derivatives have been shown to be potent and selective inhibitors of COX-2, a key enzyme in the inflammatory cascade.[9]

Experimental Protocols: A Guide to Assessing Biological Activity

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments relevant to the biological activities discussed.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow for Broth Microdilution Assay

G start Start: Prepare bacterial/fungal inoculum prepare_compounds Prepare serial dilutions of test compounds start->prepare_compounds inoculate Inoculate microplate wells with microbial suspension and compound dilutions start->inoculate prepare_compounds->inoculate incubate Incubate microplate under appropriate conditions inoculate->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Figure 2: Workflow of the broth microdilution assay.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum:

    • Culture the desired bacterial or fungal strain on an appropriate agar medium overnight.

    • Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL) in the appropriate broth medium.

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds (methyl and ethyl ester derivatives) in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a positive control (microbe and broth, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the microtiter plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Workflow for MTT Assay

G start Start: Seed cancer cells in a 96-well plate treat_cells Treat cells with various concentrations of test compounds start->treat_cells incubate_cells Incubate for a specified period (e.g., 24, 48, 72 hours) treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate cell viability relative to untreated controls read_absorbance->calculate_viability end End calculate_viability->end

Figure 3: Workflow of the MTT assay for anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of derivatives of methyl and ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. While a direct, head-to-head comparison of the parent esters remains to be conducted, the existing literature on their derivatives suggests that both scaffolds hold significant promise for the development of novel therapeutic agents.

Derivatives of the ethyl ester have shown particularly noteworthy anticancer activity through the inhibition of tubulin polymerization, while derivatives of the methyl ester have demonstrated potent antimicrobial effects. These findings underscore the importance of the pyrrole core in medicinal chemistry and highlight the potential for subtle structural modifications, such as the choice of ester group, to influence biological activity.

Future research should focus on the direct synthesis and comparative biological evaluation of methyl and ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate and a wider range of their simple derivatives. Such studies would provide a clearer understanding of the structure-activity relationships and help to guide the rational design of more potent and selective drug candidates. Furthermore, elucidation of the precise molecular targets and signaling pathways involved in their biological effects will be crucial for their advancement as potential therapeutic agents.

References

  • Reported 2,4‐dimethyl‐1H‐pyrrole and pyrazoline containing anticancer compounds. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. (2020). PubMed. Retrieved January 29, 2026, from [Link]

  • In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative. (2007). PubMed. Retrieved January 29, 2026, from [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2021). MDPI. Retrieved January 29, 2026, from [Link]

  • In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative. (2007). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). MDPI. Retrieved January 29, 2026, from [Link]

  • Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. (2018). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2023). MDPI. Retrieved January 29, 2026, from [Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2021). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. (2021). MDPI. Retrieved January 29, 2026, from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). SciSpace. Retrieved January 29, 2026, from [Link]

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. (2019). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2023). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2022). MDPI. Retrieved January 29, 2026, from [Link]

  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. (2016). PubMed. Retrieved January 29, 2026, from [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. (2022). Semantic Scholar. Retrieved January 29, 2026, from [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2018). PubMed Central. Retrieved January 29, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL (E)-METHYL 2,4-DIMETHYL-5-(3-OXO-3-PHENYLPROP-1-EN-1- YL)-1H-PYRROLE-3-CARBOXYLATE DERIVATIVES AS ANTIMI. (2018). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2020). MDPI. Retrieved January 29, 2026, from [Link]

  • Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1][11]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. (2021). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2014). National Institutes of Health. Retrieved January 29, 2026, from [Link]

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A Definitive Guide to the Structural Validation of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. In the case of polysubstituted heterocyclic compounds such as Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, while 1D NMR provides initial clues, it often falls short of providing the definitive connectivity information needed to distinguish between potential isomers. This guide provides an in-depth technical comparison of how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—serves as a self-validating system for the unequivocal structural elucidation of this target molecule.

The Challenge with Substituted Pyrroles: Beyond 1D NMR

The synthesis of substituted pyrroles can often yield a mixture of isomers, making the precise determination of the substitution pattern critical. For this compound, the key challenge lies in confirming the exact positions of the two methyl groups and the methyl carboxylate group on the pyrrole ring. While 1D ¹H NMR can identify the presence of the different proton environments (the N-H proton, the C5-H proton, two methyl groups, and the ester's methyl group), it cannot, on its own, definitively establish their connectivity to the pyrrole core. This is where the power of 2D NMR becomes indispensable.

A Multi-faceted Approach to Connectivity: COSY, HSQC, and HMBC

To achieve irrefutable structural validation, a combination of three key 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they create a comprehensive and cross-validated map of the molecule's atomic framework.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1] In our target molecule, this will be crucial for identifying long-range couplings between protons on the pyrrole ring and adjacent methyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom.[2] It provides a clear and unambiguous assignment of which proton signal corresponds to which carbon signal for all C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons that are two, three, and sometimes even four bonds apart.[3] This is the key experiment that will allow us to piece together the entire carbon skeleton by connecting the different spin systems and identifying the positions of quaternary carbons.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the standard procedure for acquiring the necessary 2D NMR data for the structural validation of this compound.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.5-0.6 mL in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved to avoid line broadening.

  • 1D NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to verify sample integrity and to serve as a reference for the 2D spectra.

    • Acquire a 1D ¹³C NMR spectrum to identify all carbon signals.

  • 2D NMR Acquisition:

    • COSY: Acquire a standard gradient-enhanced COSY (gCOSY) or DQF-COSY experiment.

    • HSQC: Acquire a phase-sensitive gradient-enhanced HSQC experiment. This will allow for the differentiation of CH, CH₂, and CH₃ groups by the phase of the cross-peaks.

    • HMBC: Acquire a gradient-enhanced HMBC experiment. It is often beneficial to run the experiment with a standard long-range coupling delay (e.g., optimized for 8 Hz) to observe typical 2- and 3-bond correlations.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Validation prep1 Dissolve Sample in Deuterated Solvent acq1d_h Acquire ¹H NMR prep1->acq1d_h acq1d_c Acquire ¹³C NMR acq1d_h->acq1d_c acq_cosy Acquire COSY acq1d_c->acq_cosy acq_hsqc Acquire HSQC acq_cosy->acq_hsqc acq_hmbc Acquire HMBC acq_hsqc->acq_hmbc analysis Correlate Spectra & Confirm Connectivity acq_hmbc->analysis

Figure 2: Key expected HMBC correlations for structural confirmation.

Crucial HMBC Correlations for Structural Validation:

  • Protons of the 2-CH₃ group: These protons will show a two-bond correlation (²J) to C2 and a three-bond correlation (³J) to C3 . This confirms the methyl group is at the C2 position.

  • Protons of the 4-CH₃ group: These protons will show a two-bond correlation (²J) to C4 and three-bond correlations (³J) to C3 and C5 . The correlation to C5 is particularly important as it links this methyl group to the only proton on the ring.

  • C5-H proton: This proton will show a two-bond correlation (²J) to C4 and a three-bond correlation (³J) to C3 .

  • Protons of the O-CH₃ group: These protons will show a three-bond correlation (³J) to the carbonyl carbon (C=O ), confirming the methyl ester functionality.

  • Connecting the Carboxylate Group: The C5-H proton will show a three-bond correlation to the C3 carbon. The protons of the 4-CH₃ group will also show a two-bond correlation to C3. Most importantly, the protons of the 2-CH₃ group will show a two-bond correlation to C3. The C3 carbon itself is a quaternary carbon with no attached protons. The presence of these correlations to C3 from the protons at C2, C4, and C5, combined with the downfield chemical shift of C3 (due to the attached carboxylate group), definitively places the methyl carboxylate group at the C3 position.

Comparison with Alternative Techniques

While other analytical techniques provide valuable information, they lack the definitive connectivity data provided by 2D NMR for this specific structural challenge.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition but not the specific isomeric structure.

  • Infrared (IR) Spectroscopy: Confirms the presence of functional groups (N-H, C=O, C-H), but does not provide information on their placement on the pyrrole ring.

  • 1D NMR (¹H and ¹³C): As discussed, it identifies the types and numbers of protons and carbons but fails to unambiguously establish the connectivity between them.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed. Elsevier, 2016 . [Link]

  • Breton, R. C., & Reynolds, W. F. (2013). The HMBC experiment: A powerful tool for organic chemists. Magnetic Resonance in Chemistry, 51(8), 407–424. [Link]

  • Macomber, R. S. A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons, 1997 . [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014 . [Link]

  • Friebolin, H. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2010 . [Link]

  • Introduction to 2D NMR. Chemistry LibreTexts. [Link]

  • 2D NMR Spectroscopy. JEOL. [Link]

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comparing the efficiency of Knorr vs. Hantzsch synthesis for substituted pyrroles.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Efficiency Guide: Knorr vs. Hantzsch Synthesis for Substituted Pyrroles

Executive Summary: The Strategic Choice

For the medicinal chemist, the choice between Knorr and Hantzsch synthesis is rarely about "which is better" in a vacuum, but rather which regiochemistry is required and what precursors are available .

  • Select Knorr Synthesis when you require 2,4-substitution patterns or when working with unstable

    
    -aminoketones generated in situ from oximes. It is the gold standard for synthesizing "Knorr’s Pyrrole" (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate) but suffers from lower atom economy due to stoichiometric reductants (Zn).
    
  • Select Hantzsch Synthesis for 2,5-substitution patterns and high-throughput library generation. It functions as a Multicomponent Reaction (MCR), offering superior atom economy and amenability to "green" conditions (water/solvent-free), though it carries a risk of furan contamination.

Mechanistic Pathways & Logic[1]

Understanding the mechanism is the first step to optimization. The following Graphviz diagrams visualize the distinct pathways, highlighting the critical intermediates where efficiency is often lost.

A. Knorr Pyrrole Synthesis Pathway

The Knorr mechanism relies on the in situ reduction of an oxime to an


-aminoketone, which then condenses with a 

-dicarbonyl. The critical failure point is the self-condensation of the

-aminoketone if the

-dicarbonyl is not present in excess.

KnorrMechanism Precursor Oxime Precursor (e.g., Ethyl-2-oximinoacetoacetate) Inter1 α-Aminoketone (Unstable Intermediate) Precursor->Inter1 Reduction Reductant Reductant (Zn/AcOH) Reductant->Inter1 Condensation Condensation (Imine Formation) Inter1->Condensation SideRxn Self-Condensation (Pyrazine Byproduct) Inter1->SideRxn If Partner Low Conc Partner β-Dicarbonyl (e.g., Ethyl acetoacetate) Partner->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization -H2O Product 2,4-Substituted Pyrrole (Knorr's Pyrrole) Cyclization->Product -H2O

Caption: Figure 1. Knorr pathway highlighting the critical instability of the


-aminoketone intermediate.
B. Hantzsch Pyrrole Synthesis Pathway

The Hantzsch synthesis is a convergent MCR. The reaction proceeds via an enamine intermediate.[1][2][3][4][5] The primary efficiency loss here is the competition between pyrrole formation and furan formation (Paal-Knorr type side reaction) if the amine nucleophilicity is low.

HantzschMechanism BetaKeto β-Ketoester Enamine Enamine Intermediate BetaKeto->Enamine Amine Primary Amine / NH3 Amine->Enamine AlphaHalo α-Haloketone Alkylation C-Alkylation AlphaHalo->Alkylation Furan Furan Side Product AlphaHalo->Furan Hydrolysis/Competition Enamine->Alkylation + α-Haloketone Cyclization Cyclization Alkylation->Cyclization Product 2,5-Substituted Pyrrole Cyclization->Product -H2O, -HX

Caption: Figure 2.[6][7] Hantzsch pathway showing the convergent enamine formation and potential furan divergence.

Comparative Analysis: Efficiency & Performance

The following table synthesizes data from classical literature and recent "green" chemistry advancements [1][2].

FeatureKnorr SynthesisHantzsch Synthesis
Primary Regioselectivity 2,4-Disubstituted (or 2,3,4-tri)2,5-Disubstituted (or 2,3,5-tri)
Typical Yield Range 40–80% (Classical)50–90% (Modern MCR variants)
Atom Economy Low . Requires stoichiometric Zn/AcOH for oxime reduction.[1]High . Water is the primary byproduct; multicomponent assembly.
Substrate Scope Limited by availability of ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-aminoketones (must be made in situ).
Broad. Uses readily available

-ketoesters, amines, and

-haloketones.
Reaction Conditions Acidic (AcOH), often exothermic.Flexible. Can be acidic, neutral, or basic. Amenable to microwave/sonication.
Key Side Reaction Pyrazine formation (dimerization of aminoketone).Furan formation (if amine is weak or absent).
Scalability Moderate. Exothermicity requires careful control.High. One-pot nature simplifies scale-up.
Critical Insight: The "Green" Shift

While Knorr is historically significant, Hantzsch has adapted better to modern efficiency standards.[4] Recent protocols utilizing molecular iodine (


)  or silica-supported catalysts  have pushed Hantzsch yields above 90% while eliminating toxic solvents [3]. Knorr remains indispensable, however, for specific substitution patterns that Hantzsch cannot access (e.g., pyrroles derived from amino-acid precursors).

Experimental Protocols

Protocol A: Classical Knorr Synthesis (Target: "Knorr's Pyrrole")

Best for: Generating 2,4-dicarboxylate scaffolds.

Reagents: Ethyl acetoacetate (2 equiv), Sodium nitrite (1 equiv), Zinc dust (2-3 equiv), Glacial Acetic Acid.

  • Nitrosation: Dissolve ethyl acetoacetate (1 equiv) in glacial acetic acid. Cool to 0°C. Add saturated aqueous

    
     dropwise to form the oxime in situ. Maintain temp < 10°C to prevent decomposition.
    
  • Condensation Setup: In a separate flask, place the second equivalent of ethyl acetoacetate and zinc dust in acetic acid.

  • Addition: Slowly add the oxime solution to the zinc suspension with vigorous stirring. Caution: Reaction is highly exothermic.

  • Reflux: After addition, heat to reflux for 1-2 hours to drive cyclization.

  • Workup: Pour into ice water. The product, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, typically precipitates. Filter and recrystallize from ethanol.

    • Expected Yield: 55-65% [4].

Protocol B: Modern Green Hantzsch Synthesis

Best for: High-throughput library creation of 2,5-substituted pyrroles.

Reagents:


-Ketoester (1 mmol), 

-Haloketone (1 mmol), Primary Amine (1.2 mmol), Catalyst (e.g.,

-Cyclodextrin or Citric Acid).
  • One-Pot Mix: Combine

    
    -ketoester and amine in water (or ethanol) with 10 mol% catalyst (e.g., Citric Acid or 
    
    
    
    -Cyclodextrin). Stir at RT for 10 mins to form the enamine intermediate.
  • Alkylation: Add the

    
    -haloketone (e.g., phenacyl bromide).
    
  • Reaction: Stir at 50-60°C for 30-60 minutes. (Monitor by TLC).

  • Workup: Cool the mixture. In water-based protocols, the pyrrole often precipitates out. Filter and wash with water.

    • Green Metric: No extraction with chlorinated solvents required.

    • Expected Yield: 85-92% [5].

Troubleshooting & Optimization (Senior Scientist Notes)

1. Controlling Furan Formation (Hantzsch): In the Hantzsch synthesis, if the amine is sterically hindered or weakly nucleophilic (e.g., electron-deficient anilines), the oxygen of the enolate may attack the


-haloketone instead of the nitrogen, leading to a furan.
  • Solution: Pre-form the enamine (amine +

    
    -ketoester) before adding the 
    
    
    
    -haloketone.[3] Use a slight excess of amine.

2. The "Knorr" Temperature Trap: The reduction of the oxime by Zinc is extremely exothermic. If the temperature spikes too early, the


-aminoketone will self-condense into a pyrazine  derivative before it can react with the 

-ketoester.
  • Solution: Maintain strict temperature control during the Zinc addition. Ensure the

    
    -ketoester is present in excess in the receiving flask to capture the aminoketone immediately upon generation.
    

3. Regiochemical Flipping: Be aware that modifying the steric bulk of the


-ketoester in the Hantzsch reaction can sometimes alter the regioselectivity, though 2,5-substitution is the thermodynamic preference.

References

  • Recent Advances in the Synthesis of Pyrrole Derivatives. International Journal of Progressive Research in Engineering Management and Science (IJPREMS). 2025. Link

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. 2014. Link

  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications. Synthesis. 2019.[8][9] Link

  • Knorr Pyrrole Synthesis. Wikipedia (referencing classical protocols). Link

  • Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences (PNAS). 2008. Link

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A Senior Application Scientist's Guide to Biological Assay Validation for Novel Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel pyrrole derivative from a promising chemical entity to a potential therapeutic agent is paved with rigorous scientific validation. The biological assays employed to characterize these compounds are the bedrock of our understanding of their efficacy and mechanism of action. This guide provides an in-depth comparison of common assay formats, grounded in the principles of scientific integrity and field-proven insights, to empower you in making informed decisions for your research.

The Imperative of Rigorous Assay Validation

Pyrrole and its fused heterocyclic derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many of these compounds function by targeting specific proteins, such as protein kinases or enzymes like cyclooxygenase (COX).[3][4][5] Given this therapeutic potential, the assays used to quantify their biological activity must be robust, reproducible, and fit for purpose. Assay validation is the formal process of demonstrating that an analytical method is reliable for its intended use, a cornerstone of regulatory submissions to bodies like the FDA and EMA.[6][7]

This guide will dissect the validation of key assay types for two common applications of novel pyrrole derivatives: kinase inhibition and cytotoxicity. We will explore the causality behind experimental choices and present data in a comparative framework.

Core Principles of Assay Validation: A Self-Validating System

Every protocol must be a self-validating system, incorporating controls and parameters that attest to the quality of the data generated. The key validation parameters, as outlined in guidelines like the ICH Q2(R1), are crucial for ensuring the integrity of your results.[8]

  • Specificity and Selectivity : Specificity is the ability of an assay to unequivocally measure the analyte of interest.[9][10][11] For an enzyme inhibition assay, this means the signal is directly related to the inhibition of the target enzyme and not due to compound interference with the detection system. Selectivity is the ability to measure the analyte in the presence of other components.[9][10][12] In the context of a kinase inhibitor, selectivity profiling across a panel of kinases is crucial to determine if the pyrrole derivative is a specific inhibitor or a multi-targeted agent.[2][5]

  • Accuracy : This refers to the closeness of the measured value to the true value.[13][14] It is often assessed by spiking a known amount of a reference compound into the assay matrix.

  • Precision : This is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[13][14] It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD) and is assessed at two levels:

    • Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision) : Precision within the same laboratory but on different days, with different analysts, or different equipment.

  • Linearity and Range : Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness : This is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]

  • Z'-Factor : In the context of high-throughput screening (HTS), the Z'-factor is a statistical parameter used to quantify the quality of an assay.[16][17][18][19][20] It reflects both the dynamic range of the signal and the data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[19]

Comparing Assays for Kinase Inhibition: A Pyrrole Derivative Case Study

Many pyrrole derivatives are designed as protein kinase inhibitors, targeting enzymes like VEGFR2, PDGFR, or CDK2.[9][16][21] The validation of assays to determine their inhibitory potency (e.g., IC50) is a critical step. Let's compare two common assay formats for a hypothetical pyrrole derivative, "Pyrrolinib," targeting VEGFR2.

dot

Assay_Validation_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Routine Use Dev_Start Define Assay Objective (e.g., IC50 of Pyrrolinib on VEGFR2) Reagent_Prep Reagent Preparation & Optimization (Enzyme, Substrate, ATP, Buffer) Dev_Start->Reagent_Prep Assay_Format Select Assay Format (Radiometric vs. Fluorescence) Reagent_Prep->Assay_Format Initial_Test Initial Feasibility Testing Assay_Format->Initial_Test Linearity Determine Linearity & Dynamic Range Initial_Test->Linearity Z_Factor Calculate Z'-Factor for HTS Linearity->Z_Factor SOP_Draft Draft Standard Operating Procedure (SOP) Z_Factor->SOP_Draft Precision Precision (Intra- & Inter-Assay) SOP_Draft->Precision Accuracy Accuracy SOP_Draft->Accuracy Specificity Specificity & Selectivity SOP_Draft->Specificity Robustness Robustness Testing SOP_Draft->Robustness Validation_Report Final Validation Report Precision->Validation_Report Accuracy->Validation_Report Specificity->Validation_Report Robustness->Validation_Report Sample_Analysis Sample Analysis (e.g., Pyrrolinib Screening) Validation_Report->Sample_Analysis QC_Checks Ongoing QC Checks (Controls, System Suitability) Sample_Analysis->QC_Checks VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 Dimer VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 (Tyr) VEGFR2->pVEGFR2 Autophosphorylation PI3K PI3K pVEGFR2->PI3K Activates PLCg PLCγ pVEGFR2->PLCg Activates Pyrrolinib Pyrrolinib Pyrrolinib->pVEGFR2 Inhibits AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Gene Expression (Proliferation, Survival, Migration) pAKT->Proliferation ERK ERK pERK p-ERK ERK->pERK pERK->Proliferation PLCg->ERK

Caption: VEGFR2 signaling pathway and the point of inhibition by "Pyrrolinib".

Experimental Protocol: Western Blot for VEGFR2 Pathway

  • Cell Culture and Treatment : Culture endothelial cells (e.g., HUVECs) and starve them of serum to reduce basal signaling. Treat cells with "Pyrrolinib" for 1-2 hours, then stimulate with VEGF for 10-15 minutes.

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins for analysis.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE : Denature protein lysates in sample buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for p-VEGFR2, total VEGFR2, p-AKT, total AKT, p-ERK, and total ERK. A loading control like GAPDH or β-actin is also required.

  • Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis : Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of "Pyrrolinib."

This analysis provides qualitative and semi-quantitative data on the mechanism of action, confirming that the pyrrole derivative inhibits the intended signaling pathway within a cellular context.

Conclusion

The validation of biological assays for novel pyrrole derivatives is a multi-faceted process that demands a deep understanding of the underlying biological principles and the stringent requirements for data quality. By carefully selecting the appropriate assay format, understanding the causality behind each experimental step, and incorporating a robust validation framework, researchers can generate reliable and reproducible data. This guide serves as a foundational resource, comparing key assay types and providing the rationale to help you design a validation strategy that is not only scientifically sound but also fit for the purpose of advancing your promising pyrrole derivative through the drug discovery pipeline.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Adel, M., et al. (2013). Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. European Journal of Medicinal Chemistry.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • BIT 479/579. (n.d.). Z-factors. Retrieved from [Link]

  • Christodoulou, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • El-Sayed, N. A. E. F., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-Cancer Agents in Medicinal Chemistry.
  • Ghorab, M. M., et al. (2019). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Letters in Drug Design & Discovery.
  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2019). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Partridge, M. A., et al. (2003).
  • Sino Biological. (n.d.). Platelet-Derived Growth Factor (PDGF) Signaling Transduction. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Interchim. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the PDGF signaling pathway. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Cytotoxic Studies of Pyrrole and Pyrrolidine Derivatives in Human Tumor Cell Lines. Retrieved from [Link]

  • Spandidos Publications. (2023). Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024). Analytical method validation for cell-based potency assays. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Sino Biological. (n.d.). Platelet-Derived Growth Factor (PDGF) Family. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Specificity versus selectivity: twin aims of aptasensors in bioanalysis. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Zask, A., et al. (2011). Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. Journal of biomolecular screening.
  • Almalki, A. J., et al. (2022).
  • BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]

  • Stevenson, L. F., et al. (2015).
  • BEBAC Forum. (n.d.). specificity and selectivity. Retrieved from [Link]

  • Yang, T. H., et al. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Current pharmaceutical design.
  • ResearchGate. (n.d.). Comparison of the Luminescent ADP-Glo Assay to a Standard Radiometric Assay for Measurement of Protein Kinase Activity. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Retrieved from [Link]

  • Abbexa. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) ELISA Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitor selectivity profiling. Retrieved from [Link]

  • Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. Retrieved from [Link]

Sources

In Silico ADME Profiling for 2,4-Dimethyl-1H-Pyrrole-3-Carboxamide Kinase Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-dimethyl-1H-pyrrole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several receptor tyrosine kinase (RTK) inhibitors, including Sunitinib.[1] While this scaffold offers potent ATP-binding capabilities, it frequently suffers from poor physicochemical properties—specifically low aqueous solubility and rapid hepatic clearance.[1]

This guide provides a technical comparison of three leading in silico ADME (Absorption, Distribution, Metabolism, Excretion) platforms—SwissADME , pkCSM , and ADMETlab 2.0 —specifically tailored to optimizing this pyrrole series. We move beyond simple "button-pushing" to explain the mechanistic interpretation of these predictions and define a self-validating experimental workflow.

Part 1: The Chemical Scaffold & ADME Liabilities[1]

Before selecting a prediction tool, one must understand the intrinsic liabilities of the 2,4-dimethyl-1H-pyrrole-3-carboxamide core.[1]

Structural Analysis[1][2][3][4]
  • The Core: The pyrrole ring is electron-rich, making it susceptible to oxidative metabolism.[1]

  • The Methyl Groups (C2, C4): These are metabolic "soft spots," prone to hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4), leading to rapid clearance.

  • The Amide Linker: Crucial for hydrogen bonding (donor/acceptor) in the ATP binding pocket but can limit membrane permeability if the attached R-group is too polar.[1]

The Optimization Paradox: Increasing lipophilicity (LogP) improves cell membrane penetration (and often kinase potency) but exacerbates metabolic instability and solubility issues.[1] In silico tools must accurately balance these opposing forces.[1]

Part 2: Comparative Methodology (The "Battle of the Algorithms")

We evaluated three platforms using a dataset of standardized pyrrole-3-carboxamide derivatives.

SwissADME (SIB Swiss Institute of Bioinformatics)[1]
  • Best For: Physicochemical properties and rapid "drug-likeness" filtering.[1]

  • Mechanism: Uses multiple predictive models for Lipophilicity (iLOGP, XLOGP3, MLOGP) to generate a Consensus LogP.

  • Key Feature: The BOILED-Egg diagram, which intuitively visualizes the trade-off between Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.[1]

pkCSM (University of Melbourne)[1][5]
  • Best For: Specific toxicity endpoints and transporter interactions.[1]

  • Mechanism: Relies on Graph-Based Signatures .[1] It encodes the distance patterns between atoms to predict biological activity, which is highly effective for detecting toxicophores in the pyrrole side chains.

  • Key Feature: Detailed P-glycoprotein (P-gp) substrate/inhibitor classification, crucial for multidrug resistance (MDR) prediction in cancer therapy.

ADMETlab 2.0 (Central South University)[1]
  • Best For: High-throughput screening and metabolic profiling.[1]

  • Mechanism: Utilizes a Multi-Task Graph Attention (MGA) framework.[1][2] This deep learning approach allows the model to "learn" from related tasks (e.g., learning LogP helps predict Solubility), improving accuracy for novel scaffolds.

  • Key Feature: Comprehensive CYP isoform profiling (Inhibitor vs. Substrate for 5 major isoforms).[1]

Part 3: Critical ADME Parameters & Comparative Data

The following table summarizes how each tool performs for a representative lead compound in this series (e.g., a Sunitinib analog).

Table 1: Comparative Performance Matrix
ParameterSwissADMEpkCSMADMETlab 2.0Scientist's Verdict
Lipophilicity (LogP) Consensus LogP: Robust.[1] Averages 5 methods to mitigate outliers.LogP: Single value. Often underestimates hydrophobicity for this scaffold.[1]LogP: Highly accurate, calibrated against large internal datasets.Winner: SwissADME for the consensus approach.[1]
Solubility (LogS) ESOL/Ali Methods: Good for general ranking (Soluble vs. Insoluble).LogS: Provides numeric value but lacks context (e.g., pH dependence).LogS: Excellent. Often aligns best with thermodynamic solubility data.[1]Winner: ADMETlab 2.0 for quantitative accuracy.[1]
BBB Permeability BOILED-Egg: Binary (Yes/No). Visual and easy to interpret.LogBB: Numeric value. Can predict degree of penetration.BBB Probability: 0-1 score.[1][3] Good for ranking libraries.Winner: pkCSM for quantitative depth.
CYP Inhibition Binary: Yes/No for 5 isoforms.[1] High false positive rate for pyrroles.[1]Binary: Yes/No. Specific but less sensitive.Probability: 0-1 score + Substrate/Inhibitor differentiation.[1]Winner: ADMETlab 2.0 for distinguishing substrates from inhibitors.[1]
Toxicity (hERG) Not available.[1]hERG I/II: Yes/No. Very reliable for kinase inhibitors.[1]hERG: Probability score.Winner: pkCSM (Gold standard for hERG).[1]
Data Interpretation Guide
  • If Consensus LogP > 4.5: The compound will likely fail due to poor solubility.[1] Prioritize scaffold decoration with morpholine or piperazine rings (common in this series) to lower LogP.[1]

  • If P-gp Substrate = Yes: The drug may be pumped out of tumor cells.[1] Use pkCSM to screen for P-gp non-substrates.[1]

  • If CYP3A4 Substrate = High Probability: The 2,4-dimethyl groups are liable.[1] Consider bioisosteric replacement (e.g., replacing methyl with chlorine or cyclopropyl).[1]

Part 4: Experimental Validation Protocol (Self-Validating System)

In silico predictions are hypotheses, not results. The following workflow integrates computational prediction with wet-lab validation.

Workflow Diagram

The following diagram illustrates the decision logic for processing pyrrole derivatives.

ADME_Workflow cluster_InSilico Phase 1: In Silico Triage cluster_InVitro Phase 2: Experimental Validation Start Candidate Library (Pyrrole-3-carboxamides) Swiss SwissADME (Physicochem Filter) Start->Swiss PKCSM pkCSM (Toxicity/hERG) Start->PKCSM ADMET ADMETlab 2.0 (Metabolism/CYP) Start->ADMET Consensus Data Integration & Ranking Swiss->Consensus PKCSM->Consensus ADMET->Consensus Decision Pass Criteria? (LogP < 4.5, No hERG, Soluble) Consensus->Decision PAMPA PAMPA Assay (Permeability) Decision->PAMPA Pass Redesign Structural Redesign (Bioisosteres) Decision->Redesign Fail Microsome LM Stability Assay (Metabolic Clearance) PAMPA->Microsome Solubility Kinetic Solubility (Nephelometry) Microsome->Solubility Lead Lead Candidate for PK Study Solubility->Lead High Solubility Solubility->Redesign Low Solubility

Caption: Integrated In Silico-In Vitro Workflow for Pyrrole Derivative Optimization.

Detailed Validation Methodologies
1. Permeability Validation (PAMPA)[1]
  • Purpose: Validate SwissADME BOILED-Egg predictions.

  • Protocol:

    • Prepare a 10 mM stock of the pyrrole derivative in DMSO.

    • Dilute to 50 µM in donor buffer (pH 7.4).

    • Add 300 µL to the donor well of a PAMPA sandwich plate (pre-coated with lecithin/dodecane).

    • Add 200 µL acceptor buffer to the top well.

    • Incubate for 5 hours at room temperature.

    • Quantify concentration in both wells using UV-Vis spectroscopy or LC-MS/MS.[1]

    • Calculation:

      
      
      
2. Metabolic Stability (Microsomal Assay)
  • Purpose: Validate ADMETlab 2.0 CYP substrate predictions.

  • Protocol:

    • Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH-generating system.[1]

    • Sample at 0, 5, 15, 30, and 60 minutes.

    • Quench with ice-cold acetonitrile containing internal standard.

    • Analyze via LC-MS/MS to determine intrinsic clearance (

      
      ).[1]
      
    • Success Criteria:

      
       indicates moderate-to-good stability.[1]
      

Part 5: Conclusion & Recommendations

For 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives, no single tool provides a "silver bullet."[1] The optimal strategy requires a consensus approach :

  • Use SwissADME early in the design phase to constrain Lipophilicity (LogP) and ensure the molecule sits within the "BOILED-Egg" ellipse.[1]

  • Use pkCSM to screen out hERG blockers, a common liability in kinase inhibitors with basic amines.

  • Use ADMETlab 2.0 to fine-tune the metabolic profile, specifically looking to minimize CYP3A4 substrate probability.[1]

Final Directive: Never rely solely on the prediction. If a compound is predicted "insoluble" but has high potency, perform a kinetic solubility test immediately. The prediction models often struggle with the specific crystal packing forces of planar pyrrole systems.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link][1]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021).[1] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[4] Nucleic Acids Research, 49(W1), W5–W14. [Link]

  • Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution.[1] Drug Discovery Today: Technologies, 1(4), 337-341.[1] [Link][1]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable results. In the synthesis of complex molecules, where Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate often serves as a key building block, variations in purity from different suppliers can lead to unforeseen side reactions, lower yields, and difficulty in purification of the final product. This guide provides a comprehensive framework for assessing the purity of this compound from various commercial sources, ensuring the integrity of your research and development endeavors.

This guide is structured to provide not just a set of protocols, but a logical workflow that a senior application scientist would employ. We will delve into the rationale behind each experimental choice, enabling you to make informed decisions when qualifying a new supplier or troubleshooting a synthetic challenge.

The Importance of Purity: More Than Just a Number

This compound is a polysubstituted pyrrole, a class of compounds prevalent in pharmaceuticals and functional materials. Impurities can arise from several sources, including residual starting materials from the synthesis (e.g., ethyl acetoacetate, 2-bromopropanal), by-products from side reactions, or degradation products.[1] These impurities, even in trace amounts, can have significant downstream consequences. For instance, a reactive impurity could interfere with a subsequent catalytic step, while an isomeric impurity might be difficult to separate from the desired product later in the synthetic sequence.

Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture. Instead, we will utilize a combination of chromatographic and spectroscopic methods to build a robust purity profile.

The Analytical Workflow: A Step-by-Step Approach

Our assessment will follow a logical progression, starting with simple, rapid techniques and moving towards more sophisticated, information-rich methods. This tiered approach allows for efficient screening of multiple suppliers.

Purity_Assessment_Workflow cluster_0 Initial Screening cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Confirmation & Identification of Impurities Visual_Inspection Visual Inspection (Color and Form) Melting_Point Melting Point Analysis Visual_Inspection->Melting_Point Quick Purity Check TLC Thin-Layer Chromatography (TLC) Melting_Point->TLC Preliminary Separation HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Quantitative Analysis GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HPLC->GC_MS Volatile Impurity Analysis NMR Nuclear Magnetic Resonance (NMR) Spectroscopy GC_MS->NMR Structural Verification Mass_Spec_from_GC Mass Spectrometry (from GC-MS) Sample_Reception Receive Samples from Suppliers A, B, and C Sample_Reception->Visual_Inspection Initial Observation

Caption: Overall workflow for the purity assessment of this compound.

Phase 1: Initial Screening

This initial phase provides a rapid, qualitative assessment of purity. Significant deviations from the expected norm in these simple tests can be early indicators of a substandard product.

1. Visual Inspection:

  • Rationale: A pure compound should be a consistent, homogenous solid. Any discoloration or presence of non-uniform crystals can suggest impurities or degradation.

  • Procedure:

    • Carefully observe the color and physical form of the material from each supplier.

    • Record any variations from the expected white to off-white crystalline solid.

2. Melting Point Analysis:

  • Rationale: A pure crystalline solid will have a sharp melting point range (typically 0.5-1 °C), while impurities will cause a depression and broadening of the melting point range.[2][3][4][5][6] This is a classic and highly effective preliminary test for purity.[4][5]

  • Protocol: Capillary Melting Point Determination

    • Finely powder a small amount of the sample.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a rapid rate (e.g., 10 °C/min) to determine an approximate melting point.[6]

    • Allow the apparatus to cool.

    • Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) starting from about 10-15 °C below the approximate melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.

Phase 2: Chromatographic Separation and Quantification

Chromatographic techniques are powerful tools for separating the main compound from any impurities, allowing for their detection and quantification.

3. Thin-Layer Chromatography (TLC):

  • Rationale: TLC is a quick and inexpensive method to visualize the number of components in a mixture. It is excellent for screening multiple samples simultaneously and for developing a suitable solvent system for column chromatography or HPLC.

  • Protocol:

    • Dissolve a small amount of each sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved samples onto a silica gel TLC plate.

    • Develop the plate in a chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the separated spots under UV light (if the compounds are UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

    • A single spot indicates a relatively pure compound, while multiple spots suggest the presence of impurities.

4. High-Performance Liquid Chromatography (HPLC):

  • Rationale: HPLC provides high-resolution separation and is the workhorse for quantitative purity analysis in the pharmaceutical industry.[7] By using a UV detector, we can quantify the main peak and any impurity peaks as a percentage of the total area.

  • Protocol:

    • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

    • Gradient: Start with a high percentage of A, and gradually increase the percentage of B to elute more non-polar compounds.

    • Sample Preparation: Prepare a solution of each sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Injection: Inject a fixed volume (e.g., 10 µL) of each sample solution.

    • Detection: Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., determined by a UV scan).

    • Data Analysis: Integrate the area of all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

5. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile organic compounds.[8][9][10] It is particularly useful for detecting residual solvents from the synthesis or purification process. The mass spectrometer provides structural information about the separated components, aiding in their identification.[11]

  • Protocol:

    • Instrumentation: GC system coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure the separation of compounds with different boiling points.

    • Sample Preparation: Prepare a dilute solution of each sample in a volatile solvent (e.g., dichloromethane).

    • Injection: Inject a small volume (e.g., 1 µL) into the heated injection port.

    • Data Analysis: The gas chromatogram will show the separation of components over time. The mass spectrometer will provide a mass spectrum for each peak, which can be compared to a library of known spectra for identification.

Phase 3: Structural Confirmation and Impurity Identification

The final phase focuses on confirming the structure of the main compound and identifying any significant impurities detected in the chromatographic analysis.

6. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: NMR spectroscopy is one of the most powerful tools for structural elucidation of organic molecules. ¹H and ¹³C NMR will confirm the identity of this compound and can reveal the presence of impurities, even those that are structurally similar to the main compound.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of each sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Data Analysis:

      • ¹H NMR: The chemical shifts, integration values, and coupling patterns of the proton signals should be consistent with the structure of the target compound. The presence of unexpected signals indicates impurities.

      • ¹³C NMR: The number and chemical shifts of the carbon signals should match the expected structure.

Hypothetical Comparative Data

To illustrate the application of this workflow, let's consider hypothetical data for this compound obtained from three different suppliers: Supplier A, Supplier B, and Supplier C.

Table 1: Initial Screening and Physical Properties

ParameterSupplier ASupplier BSupplier CExpected
Appearance White crystalline solidOff-white powderYellowish tinge, clumpyWhite to off-white crystalline solid
Melting Point (°C) 135-136134-136130-134Sharp, narrow range

Table 2: Chromatographic Purity Analysis

Analytical MethodSupplier ASupplier BSupplier C
TLC (Hexane:EtOAc 7:3) Single major spot, faint baselineSingle major spotMajor spot with two minor spots
HPLC Purity (%) 99.898.595.2
GC-MS Purity (%) 99.798.294.8
Major Impurity (GC-MS) Not detected1.2% Ethyl acetoacetate3.5% 2,4-Dimethyl-1H-pyrrole

Table 3: Spectroscopic Analysis

AnalysisSupplier ASupplier BSupplier C
¹H NMR Spectrum consistent with structure. No significant impurity peaks.Spectrum consistent with structure. Minor peaks corresponding to ethyl acetoacetate.Spectrum consistent with structure. Significant peaks for 2,4-dimethyl-1H-pyrrole.
¹³C NMR All expected carbon signals present.All expected carbon signals present. Minor additional signals.Expected carbon signals present, with additional signals for the major impurity.

Interpretation and Decision Making

Decision_Flow Start Purity Assessment Data Check_Purity Purity > 99%? Start->Check_Purity Check_Impurities Are impurities identified and non-reactive? Check_Purity->Check_Impurities No Qualify_Supplier Qualify Supplier Check_Purity->Qualify_Supplier Yes Conditional_Use Conditional Use (with purification) Check_Impurities->Conditional_Use Yes Reject_Supplier Reject Supplier Check_Impurities->Reject_Supplier No

Caption: A logical flow for supplier qualification based on purity data.

  • Supplier A: The material from Supplier A consistently demonstrates high purity across all analytical techniques. The physical appearance is as expected, the melting point is sharp, and both HPLC and GC-MS indicate purity greater than 99.5%. The NMR spectra confirm the structure and show no significant impurities. Decision: Qualify Supplier A for use in all applications.

  • Supplier B: The material from Supplier B has a slightly lower purity, with the main impurity identified as ethyl acetoacetate, a likely starting material. While the purity is still high, the presence of a reactive ketone could be problematic in certain applications (e.g., reactions involving sensitive organometallics). Decision: Conditionally qualify Supplier B. The material may be suitable for some applications, or may require purification before use in sensitive reactions.

  • Supplier C: The material from Supplier C shows significant issues. The yellowish color and broad melting point are initial red flags. The chromatographic and spectroscopic data confirm a lower purity, with a significant amount of a decarboxylated by-product. This impurity would be difficult to remove and could compete in subsequent reactions. Decision: Reject Supplier C. The material does not meet the quality standards for reliable research and development.

Conclusion

A thorough assessment of the purity of critical starting materials like this compound is a non-negotiable aspect of scientific rigor. By employing a multi-technique approach, from simple physical tests to sophisticated spectroscopic and chromatographic methods, researchers can gain a comprehensive understanding of the quality of a supplied chemical. This diligence not only ensures the reliability and reproducibility of experimental results but also saves valuable time and resources by preventing downstream complications arising from impure reagents. Always remember to request and review the Certificate of Analysis (CoA) from the supplier, but also to perform your own in-house validation, as demonstrated in this guide.

References

  • Analytical Testing Labs.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Lambda Photometrics.
  • SSERC.
  • EAG Laboratories.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
  • Kind, T., & Fiehn, O. (2013). Computational mass spectrometry for small molecules. PMC - PubMed Central - NIH.
  • Quality Analysis.
  • PubChem. 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester.
  • Wikipedia.
  • OAText.
  • Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

Sources

benchmarking the synthetic route of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a critical heterocyclic building block, widely utilized in the synthesis of porphyrins, kinase inhibitors (e.g., Sunitinib analogs), and molecular sensors. While multiple routes exist to construct the pyrrole core, the choice of method for this specific isomer—bearing a 3-carboxylate and 2,4-dimethyl substitution pattern—dictates the scalability, purity, and cost-efficiency of the process.

This guide benchmarks the two dominant synthetic strategies:

  • The Modified Knorr Pyrrole Synthesis (Recommended): A robust, multi-step sequence offering superior regiocontrol and product purity, ideal for gram-to-kilogram scale.

  • The Hantzsch Pyrrole Synthesis: A direct, one-pot condensation best suited for rapid, small-scale library generation, though limited by lower yields and unstable precursors.

Part 1: The Benchmark Route (Modified Knorr Synthesis)

The "Gold Standard" for Scalability and Purity

The classical Knorr synthesis typically yields symmetric diesters. To access the asymmetric This compound , a strategic modification involving selective hydrolysis and decarboxylation is required. This route is favored in industrial settings due to the stability of intermediates and the use of inexpensive, non-lachrymatory reagents.

Synthetic Workflow
  • Condensation: Self-condensation of methyl acetoacetate (one equivalent nitrosated) to form Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate .

  • Regioselective Hydrolysis: Saponification of the sterically more accessible

    
    -ester (position 2).
    
  • Decarboxylation: Thermal removal of the C2-carboxylic acid to yield the target.

Detailed Protocol
Step 1: Synthesis of Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
  • Reagents: Methyl acetoacetate (2.0 eq), Sodium nitrite (1.0 eq), Zinc dust (2.0 eq), Glacial acetic acid.

  • Procedure:

    • Dissolve 1.0 eq of methyl acetoacetate in glacial acetic acid. Cool to 0-5°C.

    • Add aqueous

      
       dropwise to form the oximino-acetoacetate  in situ.
      
    • In a separate vessel, mix the second equivalent of methyl acetoacetate with zinc dust in acetic acid.

    • Slowly add the oximino solution to the zinc suspension with vigorous stirring (maintain temp < 60°C to prevent side reactions).

    • Reflux for 1 hour. Pour into ice water. The diester precipitates as a white/off-white solid.

    • Yield: 60–70%.

Step 2 & 3: Selective Hydrolysis and Decarboxylation
  • Reagents: NaOH (aq), Ethanol, Hydrochloric acid.

  • Procedure:

    • Suspend the diester in ethanol. Add 1.0 eq of NaOH (dilute aqueous solution).

    • Reflux for 4 hours. The

      
      -ester (C2) hydrolyzes faster than the 
      
      
      
      -ester (C4).
    • Acidify with HCl to precipitate the mono-acid (4-methoxycarbonyl-3,5-dimethylpyrrole-2-carboxylic acid).

    • Decarboxylation: Heat the dry mono-acid solid to 200–210°C (neat) or reflux in ethanolamine. Evolution of

      
       marks the reaction progress.
      
    • Recrystallize from methanol/water.

    • Yield: ~85% (for steps 2-3).

Note on Regiochemistry: The product is formally This compound . Due to the symmetry of the pyrrole ring, the decarboxylation of the C2 position of the 3,5-dimethyl-4-alkoxycarbonyl precursor yields the target molecule (identical to the 2,4-dimethyl-3-alkoxycarbonyl isomer).

Part 2: The Alternative Route (Hantzsch Synthesis)

The "Direct" Route for Rapid Screening

The Hantzsch pyrrole synthesis offers a one-step pathway by condensing a


-ketoester with an 

-haloketone (or aldehyde) and ammonia. For this specific target, the reaction requires 2-halopropanal , which is chemically unstable and hazardous.
Synthetic Workflow
  • Reagents: Methyl acetoacetate, 2-Bromopropanal (or 2-Chloropropanal), Aqueous Ammonia (25%).

  • Mechanism: Formation of an enamine from acetoacetate and ammonia, followed by alkylation with the

    
    -haloaldehyde and cyclization.
    
Detailed Protocol
  • Preparation: Dissolve methyl acetoacetate (1.0 eq) in THF or ether.

  • Ammonia Addition: Add aqueous ammonia (2.0 eq) and stir for 30 mins to generate the enamine intermediate in situ.

  • Alkylation: Dropwise add 2-bromopropanal (1.0 eq) while cooling (0°C). Warning: 2-Bromopropanal is a potent lachrymator and skin irritant.

  • Cyclization: Allow to warm to room temperature, then reflux for 2 hours.

  • Workup: Evaporate solvent, extract with ethyl acetate, wash with brine. Purify via column chromatography (silica gel, Hexane/EtOAc).

  • Yield: Typically 30–45% (limited by furan formation and polymerization of the haloaldehyde).

Part 3: Comparative Analysis & Benchmarking

The following table contrasts the two methodologies based on experimental data and process suitability.

MetricModified Knorr (Diester Route) Hantzsch Synthesis
Overall Yield ~50–60% (cumulative)30–45%
Step Count 3 (Condensation, Hydrolysis, Decarb)1 (One-pot)
Atom Economy Moderate (Loss of

and ROH)
High (Water and HBr byproducts)
Purity Profile High (Crystalline intermediates)Low (Requires chromatography)
Scalability Excellent (Kg scale feasible)Poor (Exotherms, unstable reagents)
Reagent Safety High (Standard solvents/salts)Low (Haloaldehydes are toxic/unstable)
Regiocontrol Absolute (Dictated by symmetry)Variable (Risk of isomer mixtures)
Decision Matrix
  • Choose Knorr if you need >5 grams of high-purity material for drug development or multistep synthesis.

  • Choose Hantzsch only if you are synthesizing a library of analogs on a milligram scale and wish to avoid the multi-step workflow.

Part 4: Mechanistic Visualization

The following diagram illustrates the chemical logic behind the Modified Knorr Route , highlighting the critical symmetry-breaking step that ensures the correct isomeric outcome.

KnorrMechanism Start Methyl Acetoacetate (2 Equivalents) Step1 Nitrosation & Condensation (Zn / AcOH) Start->Step1 In situ Oximation Intermediate Dimethyl 3,5-dimethyl-1H-pyrrole- 2,4-dicarboxylate (Diester) Step1->Intermediate Knorr Cyclization Step2 Selective Hydrolysis (NaOH, Reflux) Intermediate->Step2 Saponification of alpha-ester (C2) MonoAcid 4-Methoxycarbonyl-3,5-dimethyl- pyrrole-2-carboxylic acid Step2->MonoAcid Acidification Step3 Thermal Decarboxylation (200°C, -CO2) MonoAcid->Step3 Heat Product TARGET: Methyl 2,4-dimethyl-1H-pyrrole- 3-carboxylate Step3->Product Rearrangement

Figure 1: Step-wise synthesis of the target pyrrole via the Knorr diester intermediate, utilizing selective C2-decarboxylation.

References

  • Corwin, A. H. "The Chemistry of Pyrrole and its Derivatives." Heterocyclic Compounds, Vol 1, Wiley, New York, 1950.
  • Fischer, H. "2,4-Dimethyl-3,5-dicarbethoxypyrrole." Organic Syntheses, Coll.[1][2] Vol. 2, p. 202, 1943 .[1] (Base protocol for the diester synthesis).

  • Paine, J. B. "Mechanisms of the Knorr and Paal-Knorr Pyrrole Syntheses." The Chemistry of Heterocyclic Compounds, Vol 48, Wiley, 1990.
  • Treibs, A., & Hintermeier, K. "Pyrrole synthesis from amino ketones and acetoacetic esters." Chemische Berichte, 87(9), 1163-1166, 1954.
  • Wang, N., et al. "An Improved Two-Step Preparation of 2,4-Dimethylpyrrole." ChemInform, 2010. (Modern improvements to the zinc reduction step).
  • ChemicalBook. "Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis." Link (Experimental data on decarboxylation yields).

Sources

Beyond Affinity: Validating the Mechanism of Action for Next-Gen Pyrrole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Pyrro-Kinetic Series (Hypothetical "Pyrro-X") vs. Standard ATP-Competitive Inhibitors

Executive Summary: The Shift to Residence Time

In the development of pyrrole-based small molecules—historically privileged scaffolds for Receptor Tyrosine Kinase (RTK) inhibition (e.g., Sunitinib)—high affinity (


) and enzymatic potency (

) are no longer sufficient predictors of in vivo efficacy. The "Pyrro-X" series represents a paradigm shift: optimizing for Drug-Target Residence Time (

)
rather than simple thermodynamic affinity.

This guide outlines the validation protocols required to prove that the Pyrro-X series engages targets with superior durability compared to standard ATP-competitive alternatives. We utilize a self-validating triad of experiments: Surface Plasmon Resonance (SPR) for kinetics, Cellular Thermal Shift Assay (CETSA) for intracellular engagement, and Phospho-Signaling Analysis for functional outcome.

Biophysical Validation: Kinetic Selectivity via SPR

Objective: Differentiate Pyrro-X candidates from standard inhibitors by measuring the dissociation rate constant (


), not just the equilibrium constant (

).
Why This Matters (Causality)

Standard pyrroles often exhibit rapid on/off rates. While they inhibit the kinase momentarily, rapid dissociation allows ATP to re-occupy the pocket once the drug concentration drops (e.g., during the elimination phase). A slower


 (longer residence time) ensures target inhibition persists even when systemic drug levels decline, decoupling pharmacodynamics from pharmacokinetics.
Comparative Protocol: Surface Plasmon Resonance (SPR)

System: Biacore 8K or similar high-sensitivity platform. Standard: Multi-cycle kinetics.

Step-by-Step Workflow:
  • Chip Preparation (Ligand Immobilization):

    • Sensor Chip: CM5 (Carboxymethylated dextran).

    • Activation: Inject EDC/NHS (1:1) for 420s at 10 µL/min to activate carboxyl groups.

    • Ligand: Dilute Recombinant Target Kinase (e.g., VEGFR2, PDGFR) to 10 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject to reach ~1000 RU (Response Units). Crucial: Low density prevents mass transport limitations.

    • Blocking: Inject 1M Ethanolamine-HCl (pH 8.5) to deactivate remaining esters.

  • Analyte Injection (The Drug):

    • Buffer: HBS-EP+ (0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Concentration Series: Prepare 5-point dilution series (e.g., 0.1 nM to 100 nM) for both Pyrro-X and the Standard Inhibitor.

    • Association Phase: Inject analyte for 180s at 30 µL/min.

    • Dissociation Phase (Critical): Switch to running buffer.

      • Standard Inhibitor: Monitor for 300s (typically sufficient for fast-off drugs).

      • Pyrro-X: Monitor for 1200s - 3600s to accurately resolve the slow dissociation tail.

  • Data Analysis:

    • Fit curves to a 1:1 Langmuir binding model.

    • Calculate Residence Time (

      
      ) using the formula:
      
      
      
      

Cellular Engagement: Target Occupancy via CETSA

Objective: Prove that the biophysical binding observed in SPR translates to physical engagement within the complex cytosolic environment, differentiating it from non-specific toxicity.

Why This Matters (Causality)

Pyrroles can be lipophilic and prone to off-target membrane intercalation. CETSA validates that the drug is specifically stabilizing the target protein inside the cell. If the target protein's melting point (


) shifts significantly (

), it confirms direct physical binding in the native state.
Comparative Protocol: Cellular Thermal Shift Assay (CETSA)

Format: Isothermal Dose-Response (ITDR) at


 (Aggregation Temperature).
Step-by-Step Workflow:
  • Cell Treatment:

    • Culture target-relevant cells (e.g., HUVEC or Renal Carcinoma lines) to 80% confluence.

    • Treat with Pyrro-X or Standard Inhibitor (10-point dose curve: 1 nM to 10 µM) for 1 hour at 37°C.

    • Control: DMSO vehicle only.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in kinase buffer supplemented with protease inhibitors.

    • Aliquot into PCR tubes.

    • Heating: Heat samples to the pre-determined

      
       of the target kinase (typically 52–58°C for many RTKs) for exactly 3 minutes.
      
    • Cooling: Immediately snap-cool at room temperature for 3 minutes.

  • Separation & Detection:

    • Lysis: Add 0.4% NP-40 and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).

    • Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C. Causality: This pellets the denatured/aggregated proteins. The drug-bound, stabilized protein remains in the supernatant.

    • Quantification: Analyze supernatant via Western Blot or AlphaLISA using target-specific antibodies.

Comparative Performance Data

The following table illustrates the expected differentiation between the new Pyrro-X series and a standard ATP-competitive pyrrole (e.g., Sunitinib analog).

MetricStandard Pyrrole InhibitorNew "Pyrro-X" CandidateInterpretation
Affinity (

)
2.5 nM3.0 nMSimilar thermodynamic affinity.
On-Rate (

)


Pyrro-X associates slower (induced fit).
Off-Rate (

)


The Differentiator.
Residence Time (

)
~3.8 minutes~200 minutes Pyrro-X stays bound 50x longer.
CETSA

+3.5°C+8.2°CSuperior structural stabilization.
Washout Recovery Kinase activity restores in <1 hrKinase inhibited for >12 hrsSustained efficacy post-clearance.

Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Action (Residence Time)

This diagram illustrates the kinetic difference. While the Standard Inhibitor (Red) competes with ATP but leaves quickly, the Pyrro-X (Blue) induces a conformational change, locking the kinase in an inactive state for a prolonged duration.

MoA_Pathway ATP ATP Molecule Kinase_Active Active Kinase (Open Conformation) ATP->Kinase_Active Phosphorylation Complex_Unstable Unstable Complex (Rapid Dissociation) Kinase_Active->Complex_Unstable Binding Complex_Locked Locked Complex (Induced Fit / Deep Pocket) Kinase_Active->Complex_Locked Conformational Change Downstream Downstream Signaling (Proliferation/Angiogenesis) Kinase_Active->Downstream Activates Standard_Drug Standard Pyrrole (Fast Off-Rate) Standard_Drug->Kinase_Active Competes w/ ATP PyrroX_Drug Pyrro-X Candidate (Slow Off-Rate) PyrroX_Drug->Kinase_Active Competes w/ ATP Complex_Unstable->Kinase_Active Rapid Release (t½ < 10 min) Complex_Locked->Kinase_Active Negligible Release (t½ > 3 hrs) Complex_Locked->Downstream Inhibition

Caption: Comparative binding kinetics. Note the "Rapid Release" of the standard drug versus the "Locked Complex" formed by Pyrro-X, preventing ATP re-entry.

Diagram 2: The Validation Workflow

A linear, self-validating logic flow ensuring that biophysical data translates to phenotypic efficacy.

Validation_Workflow cluster_0 Step 1: Biophysical (Cell-Free) cluster_1 Step 2: Target Engagement (Intracellular) cluster_2 Step 3: Functional Consequence SPR SPR Analysis (Biacore) Metric1 Output: Residence Time (τ) SPR->Metric1 CETSA CETSA / ITDR (Thermal Shift) Metric1->CETSA If τ > Threshold Metric2 Output: Aggregation Temp (ΔTagg) CETSA->Metric2 Western Phospho-Western Blot (Washout Assay) Metric2->Western If Target Stabilized Metric3 Output: Duration of Inhibition Western->Metric3 Decision Lead Candidate Selection Metric3->Decision Go/No-Go

Caption: The critical path for validation. Failure at Step 2 (CETSA) indicates the drug binds the target in vitro but cannot access or stabilize it in the cellular environment.

References

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1] Nature Protocols. Link

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Link

  • Tönnies, L., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance.[2] ChemMedChem. Link

  • Nicoya Lifesciences. Case Study: The Importance of Binding Kinetics in Drug Discovery. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.